molecular formula C8H7BN2O2 B14851295 (2,7-Naphthyridin-4-YL)boronic acid

(2,7-Naphthyridin-4-YL)boronic acid

Cat. No.: B14851295
M. Wt: 173.97 g/mol
InChI Key: IQOZLEVESGTVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,7-Naphthyridin-4-YL)boronic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery. The naphthyridine core is a diazanaphthalene structure consisting of two fused pyridine rings, forming a privileged scaffold in the development of pharmacologically active compounds . Naphthyridine derivatives are extensively researched for their diverse biological activities, particularly as antimicrobial agents. The first naphthyridine derivative introduced into clinical practice was nalidixic acid, which functions by inhibiting bacterial DNA gyrase, a mechanism that has been expanded upon in modern fluoroquinolone antibiotics . Beyond anti-infectives, this heterocyclic system is also a key structural component in compounds investigated for antitumor activity, with some derivatives demonstrating potent and selective inhibition of cancer cell growth by affecting microtubule dynamics and inducing cell cycle arrest . Furthermore, recent research explores 1,5-naphthyridine-based compounds as dual inhibitors of Plasmodium phosphatidylinositol-4-kinase β (PI4K) and hemozoin formation for antimalarial applications . The boronic acid functional group on this scaffold makes it an essential reagent for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to efficiently synthesize a diverse array of complex, substituted naphthyridine derivatives for structure-activity relationship (SAR) studies . This synthetic utility is crucial for generating novel compounds aimed at combating growing challenges like antimicrobial resistance and for developing new oncological therapies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7BN2O2

Molecular Weight

173.97 g/mol

IUPAC Name

2,7-naphthyridin-4-ylboronic acid

InChI

InChI=1S/C8H7BN2O2/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8/h1-5,12-13H

InChI Key

IQOZLEVESGTVJS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC2=C1C=CN=C2)(O)O

Origin of Product

United States

Foundational & Exploratory

The Chemical Properties and Synthetic Applications of (2,7-Naphthyridin-4-yl)boronic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,7-Naphthyridin-4-yl)boronic acid is a highly specialized organoboron building block that merges the electron-deficient nature of a fused diazanaphthalene core with the versatile reactivity of a boronic acid moiety. In modern drug discovery and materials science, this compound serves as a critical linchpin for late-stage functionalization, enabling the rapid construction of complex bioisosteres and optoelectronic materials.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and field-proven methodologies for its utilization in cross-coupling reactions. By understanding the mechanistic causality behind its reactivity—specifically its susceptibility to protodeboronation—researchers can design self-validating experimental workflows that maximize coupling efficiency.

Structural Identity and Electronic Properties

The unique reactivity profile of (2,7-Naphthyridin-4-yl)boronic acid is dictated by the synergistic effects of its two primary structural components:

  • The 2,7-Naphthyridine Scaffold: Comprising two fused pyridine rings with nitrogen atoms at the 2 and 7 positions, this core is highly electron-deficient. The electronegative nitrogen atoms withdraw electron density from the aromatic system via inductive and resonance effects. This makes the ring highly resistant to electrophilic aromatic substitution but exceptionally primed for nucleophilic attack and metal-catalyzed cross-coupling [1].

  • The Boronic Acid Moiety (-B(OH)₂): Positioned at the C4 carbon, the boronic acid acts as a mild Lewis acid. The boron atom possesses an empty p-orbital, allowing it to transition from a neutral,

    
    -hybridized trigonal planar state to an anionic, 
    
    
    
    -hybridized tetrahedral boronate complex upon the addition of a base. This transition is the fundamental thermodynamic trigger required for transmetalation [2].
Table 1: Physicochemical Data Summary
PropertyValue / Description
Chemical Name (2,7-Naphthyridin-4-yl)boronic acid
Molecular Formula

Molecular Weight 173.96 g/mol
Hydrogen Bond Donors 2 (from the -B(OH)₂ group)
Hydrogen Bond Acceptors 4 (2 from N-atoms, 2 from O-atoms)
Topological Polar Surface Area (TPSA) ~66.3 Ų (calculated based on core fragments) [1]
Solubility Profile Soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous media; poorly soluble in non-polar organics.
Storage Conditions 2-8°C, under inert atmosphere (Argon/Nitrogen), protected from light and moisture to prevent anhydride (boroxine) formation [3].

Mechanistic Insights: Reactivity and Stability

The Threat of Protodeboronation

When working with heteroaryl boronic acids, the most critical failure mode is protodeboronation —the hydrolytic cleavage of the carbon-boron bond, yielding the des-borylated 2,7-naphthyridine and boric acid.

Because the 2,7-naphthyridine ring is strongly electron-withdrawing, it stabilizes the transient carbanion intermediate that forms during C-B bond cleavage. Consequently, (2,7-Naphthyridin-4-yl)boronic acid is significantly more prone to base-catalyzed protodeboronation than standard phenylboronic acids.

Causality in Experimental Design: To mitigate this, coupling reactions must strictly control the basicity and temperature of the reaction matrix. Utilizing weaker bases (e.g.,


 or 

instead of

) and anhydrous or low-water solvent systems forces the kinetic rate of the transmetalation step to outpace the rate of protodeboronation [2].

Applications in Advanced Research

Drug Discovery

The 2,7-naphthyridine core is a recognized bioisostere for quinolines, isoquinolines, and certain purine derivatives. It exhibits a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and targeted anticancer properties (e.g., kinase inhibition) [4]. The boronic acid derivative allows medicinal chemists to rapidly synthesize libraries of 4-aryl or 4-heteroaryl 2,7-naphthyridines via Suzuki-Miyaura coupling, optimizing the lipophilicity and target-binding affinity of the pharmacophore.

Optoelectronics and Materials Science

Due to the high electron affinity of the diazanaphthalene core, 2,7-naphthyridine derivatives are heavily utilized as electron-transporting layers and host materials in Organic Light-Emitting Diodes (OLEDs). They are also investigated for Thermally Activated Delayed Fluorescence (TADF) applications, where the boronic acid is used to couple the electron-accepting naphthyridine core to various electron-donating moieties (e.g., carbazoles) to fine-tune the HOMO-LUMO gap [5].

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates mechanistic checkpoints to verify that the catalytic cycle is functioning correctly and that protodeboronation is minimized.

Workflow Diagram: The Catalytic Cycle

SuzukiCycle Pd0 1. Active Catalyst Pd(0) Species OxAdd 2. Oxidative Addition Ar-Pd(II)-X Complex Pd0->OxAdd Aryl Halide (Ar-X) BaseAct 3. Base Activation Formation of Boronate OxAdd->BaseAct Base (e.g., K2CO3) TransMet 4. Transmetalation Diaryl-Pd(II) Complex BaseAct->TransMet (2,7-Naphthyridin-4-yl)B(OH)2 RedElim 5. Reductive Elimination Product Release TransMet->RedElim Isomerization (cis-geometry) RedElim->Pd0 Coupled Product

Figure 1: Mechanistic stages of the Suzuki-Miyaura cross-coupling cycle utilizing (2,7-Naphthyridin-4-yl)boronic acid.

Step-by-Step Methodology

Objective: Coupling of (2,7-Naphthyridin-4-yl)boronic acid with an aryl bromide.

Step 1: Reagent Preparation & Stoichiometry

  • Aryl Bromide: 1.0 equivalent.

  • (2,7-Naphthyridin-4-yl)boronic acid: 1.2 to 1.5 equivalents. (Causality: A slight excess compensates for any minor protodeboronation that occurs during the heating phase).

  • Catalyst:

    
     (5 mol%). (Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step, preventing catalyst trapping).
    
  • Base:

    
     (2.5 equivalents).
    

Step 2: Solvent Matrix Assembly

  • Suspend the reagents in a degassed mixture of 1,4-Dioxane and

    
     (ratio 4:1, v/v).
    
  • Causality: Water is strictly required to dissolve the base and facilitate the conversion of the boronic acid into the reactive

    
     boronate anion. However, keeping the water ratio low (20%) suppresses the hydrolytic cleavage (protodeboronation) of the electron-deficient naphthyridine core [2].
    

Step 3: Inert Atmosphere & Execution

  • Purge the reaction vessel with Argon for 10 minutes. Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Heat the mixture to 85°C – 90°C.

Step 4: In-Process Self-Validation (Monitoring)

  • After 2 hours, sample the reaction and analyze via LC-MS.

  • Validation Check: Look for the mass of the desired product. If a massive spike in the mass corresponding to des-borylated 2,7-naphthyridine (m/z ~130) is observed alongside unreacted aryl bromide, protodeboronation is outcompeting transmetalation.

  • Corrective Action: If this occurs, restart the reaction using an anhydrous system (e.g., Toluene/DMF) with a fluoride source (like

    
    ) to activate the boron without hydroxide-induced cleavage.
    

Step 5: Workup and Isolation

  • Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure. Purify via flash column chromatography (typically using a gradient of Dichloromethane/Methanol due to the polarity of the naphthyridine nitrogens).
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136066, 2,7-Naphthyridine." PubChem, [Link].

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. [Link].

  • Wójcicka, A. "Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview." Current Organic Chemistry, 2021. [Link].

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocols and Scope." Fisher Scientific Publications, [Link].

An In-depth Technical Guide to the Synthesis of (2,7-Naphthyridin-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining (2,7-Naphthyridin-4-YL)boronic acid, a valuable building block in medicinal chemistry. The 2,7-naphthyridine scaffold is a recognized privileged structure, and its derivatives have shown a wide range of biological activities, including antitumor and antimicrobial effects.[1][2] The introduction of a boronic acid moiety at the 4-position opens up avenues for diverse functionalization, primarily through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of novel compounds with potential therapeutic applications. This guide will delve into two primary synthetic routes: a classical approach involving the synthesis of a 4-halo-2,7-naphthyridine intermediate followed by a Miyaura borylation, and a more direct C-H activation strategy. Detailed experimental protocols, mechanistic insights, and critical considerations for each step are presented to equip researchers with the necessary knowledge for the successful synthesis of this important molecule.

Introduction: The Significance of 2,7-Naphthyridine Boronic Acids

The 2,7-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a key pharmacophore in numerous biologically active compounds.[1][2] Its rigid structure and hydrogen bonding capabilities allow for specific interactions with biological targets. The functionalization of this scaffold is crucial for modulating the pharmacological properties of its derivatives. Boronic acids, and their corresponding esters, are exceptionally versatile synthetic intermediates, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction allows for the formation of carbon-carbon bonds between the 2,7-naphthyridine core and a wide array of aryl, heteroaryl, or vinyl partners, making (2,7-Naphthyridin-4-YL)boronic acid a highly sought-after building block in drug discovery programs.

Synthetic Strategy I: Halogenation Followed by Miyaura Borylation

This well-established two-step approach first involves the synthesis of a 4-halo-2,7-naphthyridine, which then undergoes a palladium-catalyzed cross-coupling reaction with a boron source. The choice of halogen (bromine or chlorine) can influence the reactivity in the subsequent borylation step.

Synthesis of 4-Bromo-2,7-naphthyridine: A Key Intermediate

The synthesis of a halogenated 2,7-naphthyridine is a critical first step. While various methods for constructing the 2,7-naphthyridine skeleton exist, often starting from pyridine derivatives, a direct and efficient synthesis of 4-bromo-2,7-naphthyridine is paramount.[5][6]

Conceptual Workflow for 4-Halo-2,7-Naphthyridine Synthesis

Pyridine_Derivative Substituted Pyridine Cyclization Annulation/Cyclization Pyridine_Derivative->Cyclization Naphthyridinone 2,7-Naphthyridin-4-one Cyclization->Naphthyridinone Halogenation Halogenation (e.g., POBr3) Naphthyridinone->Halogenation Halo_Naphthyridine 4-Halo-2,7-Naphthyridine Halogenation->Halo_Naphthyridine

Caption: General workflow for the synthesis of a 4-halo-2,7-naphthyridine intermediate.

Experimental Protocol: Synthesis of 4-Bromo-2,7-naphthyridin-1(2H)-one

A plausible synthetic route to a precursor for 4-bromo-2,7-naphthyridine involves the construction of a 2,7-naphthyridinone core followed by halogenation. This approach provides a reliable method to introduce the halogen at the desired position.

StepReagent/SolventConditionsPurpose
1Substituted pyridine precursor, malonic acid derivativeBase, high temperatureFormation of the pyridone ring
2Nitration/amination followed by cyclizationVariousConstruction of the second ring to form the 2,7-naphthyridinone core
3POBr₃ or PBr₅RefluxConversion of the keto group to a bromide

Detailed Step-by-Step Methodology:

  • Step 1: Synthesis of the 2,7-Naphthyridinone Core: The synthesis can commence from a suitably substituted pyridine derivative which undergoes cyclization to form the bicyclic naphthyridinone system. For instance, a substituted 3-cyanopyridine can be a versatile starting material.[5]

  • Step 2: Bromination of the 2,7-Naphthyridinone: The resulting 2,7-naphthyridin-1(2H)-one can then be treated with a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) to yield 1-bromo-2,7-naphthyridine. A similar strategy can be envisioned for the synthesis of 4-bromo-2,7-naphthyridine from the corresponding 2,7-naphthyridin-4-one.

Miyaura Borylation of 4-Bromo-2,7-naphthyridine

The Miyaura borylation reaction is a powerful method for converting aryl halides to aryl boronic acids or esters.[7] This reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).

Catalytic Cycle of Miyaura Borylation

Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [B(OR)₂]⁻ Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-B(OR)₂ (L₂) Transmetalation->Ar-Pd(II)-B(OR)2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-B(OR)2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-B(OR)2 Ar-B(OR)₂ Reductive\nElimination->Ar-B(OR)2 B2(OR)4 B₂(OR)₄ B2(OR)4->Transmetalation Base activation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative\nAddition Naphthyridine 2,7-Naphthyridine Borylation [Ir(cod)OMe]₂, dtbbpy, B₂pin₂ Naphthyridine->Borylation Boronic_Ester (2,7-Naphthyridin-4-yl)boronic acid pinacol ester Borylation->Boronic_Ester

Sources

Technical Guide: (2,7-Naphthyridin-4-yl)boronic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2,7-naphthyridin-4-yl)boronic acid moiety represents a critical, albeit synthetically challenging, scaffold in modern medicinal chemistry. Unlike stable phenylboronic acids, this electron-deficient heterocyclic species is prone to rapid protodeboronation, making its isolation as a free acid difficult. Consequently, it is almost exclusively utilized as its pinacol ester surrogate or generated in situ from 4-bromo-2,7-naphthyridine .

This guide details the technical specifications, synthesis protocols, and handling requirements for integrating this scaffold into drug discovery workflows, specifically for targeting kinases such as MASTL (Greatwall kinase) and c-Kit .

Chemical Identity & Core Specifications[1][2][3][4][5][6]

Due to the inherent instability of the free boronic acid, the commercial supply chain focuses on the stable bromide precursor. Researchers must often synthesize the boronate immediately prior to cross-coupling.

Key Chemical Entities[2][3][4][5][6][7]
EntityChemical NameCAS NumberRole
Target Moiety (2,7-Naphthyridin-4-yl)boronic acidN/A (Transient)Active Coupling Partner
Stable Precursor 4-Bromo-2,7-naphthyridine 28002-16-6 Starting Material
Surrogate 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,7-naphthyridineUnindexed (Custom)Stable Ester Form

Critical Note on CAS: You will not find a widely indexed CAS number for the free boronic acid of 2,7-naphthyridine in standard catalogs (e.g., Sigma, PubChem) because it exists primarily as a transient species. The CAS 28002-16-6 refers to the bromide, which is the industry-standard starting point.

Physical Properties (Precursor: 4-Bromo-2,7-naphthyridine)
  • Molecular Formula: C₈H₅BrN₂

  • Molecular Weight: 209.04 g/mol

  • Appearance: Pale yellow to tan solid

  • Solubility: Soluble in DCM, DMSO, DMF; sparingly soluble in water.

  • Storage: 2–8°C, under inert atmosphere (Ar/N₂).

Synthesis & Production Protocols

The generation of the (2,7-naphthyridin-4-yl)boronate species requires strict adherence to anhydrous conditions to prevent hydrolysis and subsequent protodeboronation.

Method A: Miyaura Borylation (Palladium-Catalyzed)

This is the preferred method for scalability and functional group tolerance.

Reagents:

  • Substrate: 4-Bromo-2,7-naphthyridine (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1–1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Protocol:

  • Setup: Charge a reaction vial with 4-bromo-2,7-naphthyridine, B₂pin₂, KOAc, and Pd(dppf)Cl₂ under an argon atmosphere.

  • Solvation: Add anhydrous 1,4-dioxane. Sparge with argon for 5–10 minutes to remove dissolved oxygen.

  • Reaction: Seal the vessel and heat to 90–100°C for 2–4 hours. Monitor by LC-MS (Target mass [M+H]⁺ ≈ 257 for the pinacol ester).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black and inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Caution: Do not subject the crude boronate to silica gel chromatography for extended periods, as the acidic nature of silica can induce degradation. Use neutral alumina or rapid filtration.

Method B: Lithium-Halogen Exchange (Cryogenic)

Used when the substrate is sensitive to high temperatures.

Protocol:

  • Dissolve 4-bromo-2,7-naphthyridine in anhydrous THF/Ether at -78°C .

  • Add n-Butyllithium (n-BuLi) (1.05 equiv) dropwise. Stir for 15 min to generate the lithiated species.

  • Quench with Triisopropyl borate (1.2 equiv).

  • Allow to warm to room temperature. Acidic hydrolysis (mild) yields the free boronic acid, but in situ use is recommended.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the decision logic for synthesizing and utilizing this scaffold.

G cluster_stability Stability Warning Bromide 4-Bromo-2,7-naphthyridine (CAS 28002-16-6) Miyaura Miyaura Borylation (Pd(dppf)Cl2, KOAc, B2pin2) Bromide->Miyaura Preferred Route LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Bromide->LiExchange Low Temp Route Boronate Pinacol Boronate Ester (Stable Surrogate) Miyaura->Boronate FreeAcid Free Boronic Acid (Transient/Unstable) LiExchange->FreeAcid Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Boronate->Suzuki Direct Use FreeAcid->Suzuki In Situ Use

Figure 1: Synthetic workflow for accessing the 2,7-naphthyridine-4-boronate scaffold.

Medicinal Chemistry Applications

The 2,7-naphthyridine scaffold is a bioisostere of isoquinoline and quinazoline, offering unique hydrogen-bonding vectors and solubility profiles.

Kinase Inhibition (MASTL/Greatwall)

The 2,7-naphthyridine core acts as a hinge-binder in ATP-competitive inhibitors. The boronic acid derivative serves as a vector to attach aryl or heteroaryl groups that extend into the hydrophobic back pocket of the kinase.

  • Mechanism: The nitrogen at position 2 or 7 often interacts with the hinge region (e.g., Val/Ala residues).

  • Key Reference: Pfizer's development of MASTL inhibitors utilizes this scaffold to induce mitotic catastrophe in cancer cells.

Protodeboronation Risks

Researchers must be aware that 2,7-naphthyridines are electron-deficient. The C4 position is susceptible to hydrolytic cleavage of the C-B bond, especially under basic aqueous conditions used in standard Suzuki couplings (e.g., Na₂CO₃/H₂O).

  • Mitigation: Use anhydrous bases (e.g., K₃PO₄, CsF) or non-aqueous solvent systems (DMF/Dioxane) to preserve the C-B bond during coupling.

References

  • BLD Pharm. (2,7-Naphthyridin-4-yl)boronic acid Product Page. (Accessed 2026). Link

  • Sigma-Aldrich. 4-Bromo-2,7-naphthyridine (CAS 28002-16-6) Product Specification. Link

  • Pfizer Inc. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors. WO 2024/003773 A1. (2024). Link

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (1995). Link

  • Knochel, P., et al. Regioselective Functionalization of Naphthyridines. Ludwig-Maximilians-Universität München Dissertation. (2017). Link

Sources

Comprehensive Technical Guide on (2,7-Naphthyridin-4-yl)boronic Acid: Molecular Weight Profiling, Analytical Validation, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, heteroaryl boronic acids are indispensable building blocks for constructing complex pharmacophores. (2,7-Naphthyridin-4-yl)boronic acid is a highly specialized nucleophilic partner utilized primarily in palladium-catalyzed cross-coupling reactions. With a precise molecular weight of 173.96 g/mol , this compound offers a low-mass, rigid, and hydrogen-bond-capable scaffold.

As a Senior Application Scientist, I approach the profiling of this compound not merely as a structural confirmation, but as a strictly causal workflow: understanding its exact mass and isotopic distribution is the foundational step that ensures downstream synthetic success and prevents costly late-stage failures in drug development.

Physicochemical Profiling & Exact Mass Derivation

The molecular weight of a building block dictates its trajectory in Lipinski's Rule of Five space. The molecular formula for (2,7-naphthyridin-4-yl)boronic acid is C₈H₇BN₂O₂ . The standard molecular weight is calculated via the atomic weights of its constituent elements:

  • Carbon (C): 8 × 12.011 = 96.088 g/mol

  • Hydrogen (H): 7 × 1.008 = 7.056 g/mol

  • Boron (B): 1 × 10.811 = 10.811 g/mol

  • Nitrogen (N): 2 × 14.007 = 28.014 g/mol

  • Oxygen (O): 2 × 15.999 = 31.998 g/mol

  • Total Average Molecular Weight: 173.96 g/mol [1]

The Causality of Isotopic Distribution in Mass Spectrometry

In mass spectrometry, average molecular weight is irrelevant; we must look at the exact monoisotopic mass. Boron naturally exists as two stable isotopes: ¹⁰B (~20% abundance) and ¹¹B (~80% abundance). The exact monoisotopic mass (using ¹¹B) is 174.060 Da .

When analyzing this compound, the ~1:4 intensity ratio between the ¹⁰B and ¹¹B peaks provides a self-validating diagnostic signature . If this specific isotopic pattern is absent during LC-MS analysis, the boronic acid moiety has likely degraded (e.g., via protodeboronation), immediately alerting the scientist to reagent spoilage.

Data Presentation: Physicochemical & Isotopic Summary

Table 1: Core Physicochemical Properties

Property Value Impact on Drug Design
Molecular Formula C₈H₇BN₂O₂ Defines atomic composition.
Molecular Weight 173.96 g/mol Highly efficient for fragment-based design (<200 Da).
H-Bond Donors 2 (from -B(OH)₂) Facilitates target protein interaction; lost post-coupling.

| H-Bond Acceptors | 4 (2 N, 2 O) | Naphthyridine nitrogens enhance aqueous solubility. |

Table 2: MS Isotopic Distribution (Protonated [M+H]⁺)

Isotope Exact m/z Value Relative Abundance Diagnostic Role
¹⁰B 174.07 ~20% Secondary confirmation of intact boron species.

| ¹¹B | 175.07 | ~80% | Base peak used for Extracted Ion Chromatogram (EIC). |

Analytical Workflow: LC-MS Protocol for Molecular Weight Verification

To verify the integrity of (2,7-naphthyridin-4-yl)boronic acid, a robust LC-MS protocol is required. The experimental choices here are highly deliberate: the basicity of the naphthyridine nitrogens dictates the use of an acidic mobile phase. Without acidic protonation, Electrospray Ionization (ESI+) efficiency drops precipitously, leading to false negatives.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock. Dilute 1:100 in 50% Water / 50% Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid pre-protonates the naphthyridine nitrogens in solution.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Self-Validating Detection: Scan m/z 100–500. Extract the ion chromatogram for m/z 175.07. Validation Check: The analyst must visually confirm the presence of the m/z 174.07 peak at ~25% the intensity of the m/z 175.07 peak.

LCMS_Workflow Sample Sample Prep (1 mg/mL in MeOH) Chromatography UHPLC Separation (C18, Acidic Gradient) Sample->Chromatography Ionization ESI+ Ionization (Nitrogen Protonation) Chromatography->Ionization Detection TOF-MS Detection (m/z 175.07 for 11B) Ionization->Detection Validation Isotopic Validation (10B:11B Ratio Matching) Detection->Validation

Fig 1: LC-MS analytical workflow for molecular weight and isotopic validation.

Synthetic Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (2,7-naphthyridin-4-yl)boronic acid is the construction of C-C bonds via the [2].

Mechanistic Causality: The Role of the Base

A common point of failure in Suzuki couplings is misunderstanding the boron species. Neutral boronic acid is a poor nucleophile and will not undergo transmetalation. The addition of an inorganic base (e.g., K₂CO₃) is mandatory. The base coordinates with the vacant p-orbital of the boron atom, converting it from an sp²-hybridized neutral species into an sp³-hybridized, electron-rich boronate anion[RB(OH)₃]⁻. This activation is what drives the transmetalation step, transferring the naphthyridine core to the Palladium catalyst [3]. Furthermore, boronic acids are increasingly explored as reversible covalent warheads in [4], making their stable integration into larger molecules highly valuable.

Step-by-Step Coupling Protocol
  • Reagent Assembly: In an oven-dried Schlenk flask, combine (2,7-naphthyridin-4-yl)boronic acid (1.2 eq), the target aryl halide (1.0 eq), and the catalyst Pd(dppf)Cl₂ (0.05 eq).

  • Base Activation: Add aqueous K₂CO₃ (2.0 eq). Causality: The biphasic system ensures the base is dissolved and can effectively form the reactive boronate anion.

  • Solvent & Degassing: Add 1,4-dioxane as the organic solvent. Degas the mixture via three freeze-pump-thaw cycles. Causality: Removing oxygen prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture to 90°C under an Argon atmosphere for 12 hours.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with Ethyl Acetate, and purify the concentrated organic layer via silica gel chromatography.

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd Aryl Halide PdII Pd(II) Intermediate OxAdd->PdII Transmet Transmetalation (Naphthyridine Transfer) PdII->Transmet Activated Boronate BaseAct Base Activation (Boronate Formation) BaseAct->Transmet Base + Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Cross-Coupled Product

Fig 2: Suzuki-Miyaura catalytic cycle highlighting boronate transmetalation.

References

  • Wikipedia. Suzuki reaction: Mechanism and Industrial Applications.[Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • National Center for Biotechnology Information (PMC). Merging the Versatile Functionalities of Boronic Acid with Peptides in Drug Discovery.[Link]

Structure Elucidation of (2,7-Naphthyridin-4-yl)boronic Acid: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (2,7-Naphthyridin-4-yl)boronic acid Structure Elucidation Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary & Structural Anatomy

The characterization of heterocyclic boronic acids presents a unique set of challenges compared to their carbocyclic analogues. (2,7-Naphthyridin-4-yl)boronic acid represents a convergence of two instability vectors: the electron-deficient, basic naphthyridine scaffold and the Lewis-acidic, dynamic boronic acid moiety.

This guide moves beyond standard "certificate of analysis" protocols. It establishes a rigorous, causal framework for proving the structure of the 4-isomer against likely regioisomers (1-yl) and common degradation products (boroxines, protodeboronated parents).

The Structural Target

The 2,7-naphthyridine scaffold possesses


 symmetry in its unsubstituted form. The introduction of a boronic acid at the C4 position breaks this symmetry, creating a distinct NMR fingerprint.

Key Structural Features:

  • N-Positions: 2 and 7 (diaza-naphthalene derivative).[1]

  • Target Substitution: C4 (Beta-position relative to N2).

  • Electronic Environment: Highly electron-deficient; prone to nucleophilic attack and protodeboronation.

G cluster_0 Equilibrium Species (The 'Boronic Paradox') Monomer (2,7-Naphthyridin-4-yl) boronic acid (Active Species) Boroxine Trimeric Boroxine (Anhydride Form) Monomer->Boroxine - H2O (Vacuum/Heat) AteComplex Tetrahedral Boronate (Base/Solvent Adduct) Monomer->AteComplex + OH- or ROH

Figure 1: The dynamic equilibrium of the target molecule. Analytical data often represents a time-averaged composite of these species.

Synthetic Context & Impurity Profiling

Why this matters: Understanding the genesis of the sample allows you to predict specific impurities that standard libraries miss.

If synthesized via Miyaura Borylation (Pd-catalyzed reaction of 4-chloro-2,7-naphthyridine with


 followed by hydrolysis):
  • Primary Impurity: Pinacol ester carryover (detectable by aliphatic signals at ~1.3 ppm).

  • Secondary Impurity: Homocoupled dimer (bi-naphthyridine).

If synthesized via Directed Ortho-Lithiation (DoM) (unlikely for this scaffold due to nucleophilic attack, but possible with blocking groups):

  • Primary Impurity: Regioisomers (1-yl or 3-yl) due to directing group competition.

Analytical Workflow: The "Smoking Gun" Protocol

Mass Spectrometry (MS)

The Trap: In ESI-MS, boronic acids rarely show the molecular ion


 as the base peak. They readily dehydrate in the source.
  • Expected Mass (M):

    
     = 174.06 Da.
    
  • Observed Artifacts:

    • Boroxine (Trimer): Look for

      
      . For M=174, look for m/z ~469 .
      
    • Esterification: If MeOH is used as carrier solvent, look for methyl boronate adducts

      
      .
      

Protocol: Use Acetonitrile/Water with 0.1% Formic Acid. Avoid Methanol to prevent in-situ esterification which complicates the spectrum.

Nuclear Magnetic Resonance (NMR)

This is the definitive method for regioisomer assignment.

A. 1H NMR: The Coupling Constant Logic

The 2,7-naphthyridine ring has specific coupling constants (


) that allow us to locate the substituent.

Parent Scaffold Connectivity:

  • Ring A (N2): H1 (s), H3 (d), H4 (d).

    
    .
    
  • Ring B (N7): H5 (d), H6 (d), H8 (s).

    
    .
    

Scenario: 4-Substitution (Target) Replacing H4 breaks the H3-H4 coupling.

  • H3: Becomes a Singlet (sharp).

  • H1: Remains a Singlet .

  • H5: Remains a Doublet (coupled to H6).

  • H6: Remains a Doublet (coupled to H5).

  • H8: Remains a Singlet .

  • Result: 3 Singlets, 2 Doublets.[2][3]

Scenario: 1-Substitution (Isomer) Replacing H1 (alpha to N).

  • H3/H4: Remain Doublets (

    
    ).
    
  • H5/H6: Remain Doublets .

  • H8: Singlet.

  • Result: 1 Singlet, 4 Doublets.[2]

Table 1: Predicted 1H NMR Shifts (d6-DMSO) Note: Boronic acid protons (B-OH) are typically broad singlets at 8.0–9.0 ppm but are concentration/water dependent.

ProtonMultiplicityApprox Shift (ppm)Diagnostic Feature
H1 Singlet9.4 - 9.6Most deshielded (alpha to N).
H3 Singlet 8.8 - 9.0Loss of coupling to H4 confirms 4-position.
H5 Doublet8.2 - 8.4Peri-position to B(OH)2; may show broadening.
H6 Doublet8.6 - 8.8Alpha to N7.
H8 Singlet9.3 - 9.5Isochronous with H1 in parent, distinct here.
B. 11B NMR: Hybridization State

Boron NMR is essential to determine if you have the free acid, the ester, or an "ate" complex.

  • Instrument Parameters: Use a quartz tube if possible (borosilicate glass gives a broad background signal ~0-30 ppm). If using glass, run a blank.

  • Chemical Shift (Standard:

    
     = 0 ppm): 
    
    • sp2 (Free Acid/Boroxine):

      
       (Broad, 
      
      
      
      ).
    • sp3 (Tetrahedral/Ate-complex):

      
       (Sharp).
      

Crucial Experiment: If the 1H NMR lines are broad, the boron is likely exchanging between sp2/sp3 states. Add 1-2 drops of D2O/NaOD. This forces the boron fully into the sp3 boronate form


.
  • Effect: 11B signal sharpens and shifts upfield (~5 ppm). 1H signals sharpen due to loss of quadrupolar relaxation broadening from the boron nucleus.

Stability & Handling (The "Gotchas")

Heterocyclic boronic acids are notorious for Protodeboronation .[4] The 2,7-naphthyridine ring is electron-deficient, making the C-B bond susceptible to heterolytic cleavage, especially if the nitrogen is protonated (zwitterion effect).

Mechanism of Degradation

Under neutral/acidic conditions, the basic Nitrogen (N2 or N7) protonates. This pulls electron density, making the C-B bond hyper-labile. Water attacks, releasing boric acid and the parent naphthyridine.

Storage Protocol:

  • Never store in acidic solution (e.g., LCMS buffers) for long periods.

  • Solid State: Store as the boroxine (anhydride) if possible, or keep at -20°C under Argon.

  • Synthesis Tip: If the free acid is too unstable, convert it immediately to the MIDA boronate or Trifluoroborate (

    
    )  salt. These are air-stable solids and easily characterized.
    

Decision Tree for Validation

DecisionTree Start Sample: (2,7-Naphthyridin-4-yl)boronic acid MS_Check Step 1: LC-MS (MeCN/H2O/Formic) Start->MS_Check Mass_Found Mass M+H (175) or Trimer (469)? MS_Check->Mass_Found Fail_MS Check for Parent (131 Da) (Protodeboronation) Mass_Found->Fail_MS No NMR_1H Step 2: 1H NMR (d6-DMSO) Mass_Found->NMR_1H Yes Coupling_Check H3 is a Singlet? NMR_1H->Coupling_Check Isomer_1 Isomer: 1-yl derivative (H3 is Doublet) Coupling_Check->Isomer_1 No NMR_11B Step 3: 11B NMR Coupling_Check->NMR_11B Yes Shift_Check Signal at ~28 ppm? NMR_11B->Shift_Check Success CONFIRMED STRUCTURE Shift_Check->Success Yes

Figure 2: Logical flow for structural validation.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and New Mechanisms." Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • IUPAC. (2025). Nomenclature of Fused Ring Systems (2,7-Naphthyridine). PubChem Compound Summary. Link

  • Pellegrino, S., et al. (2010). "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids." Journal of Physical Chemistry A, 114(48), 12725–12730. Link

Sources

Solubility Profile & Technical Handling of (2,7-Naphthyridin-4-yl)boronic Acid

[1]

Executive Summary

Compound: (2,7-Naphthyridin-4-yl)boronic acid Class: Heterocyclic Organoboron Building Block Primary Utility: Suzuki-Miyaura Cross-Coupling for Drug Discovery Scaffolds[1]

(2,7-Naphthyridin-4-yl)boronic acid represents a challenging class of heterocyclic building blocks.[1] Unlike simple phenylboronic acids, this compound exhibits amphoteric character due to the basic naphthyridine nitrogen atoms and the Lewis-acidic boron center. This duality often leads to significant solubility challenges, including zwitterionic aggregation and rapid protodeboronation in non-optimized solvent systems.

This guide provides a technical roadmap for solubilizing, stabilizing, and utilizing this compound, moving beyond basic "like dissolves like" heuristics to mechanism-based solvent selection.

Part 1: Chemical Context & Solubility Mechanisms

To master the solubility of this compound, one must understand the competing equilibria in solution. The molecule does not exist as a static entity; it fluctuates between three distinct states depending on the solvent environment.

The Solubility Triad (Mechanistic Insight)
  • The Monomer (Desired): The free boronic acid, required for transmetallation in coupling reactions.

  • The Boroxine (Anhydride): In non-polar or dehydrating solvents (e.g., Toluene, Dioxane), three molecules condense to form a six-membered boroxine ring. This is often less soluble and kinetically slower to react.[1]

  • The Zwitterion/Aggregate: The basic nitrogen of the 2,7-naphthyridine ring can coordinate intermolecularly with the boron center of a neighbor, creating insoluble polymeric networks. This is the primary cause of "crashing out" in low-polarity solvents.[1]

Predicted Solubility Matrix

Based on structural analysis of analogous N-heterocyclic boronic acids (e.g., pyridyl- and quinolinyl- boronic acids).

Solvent ClassRepresentative SolventsPredicted SolubilityTechnical Notes & Risks
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Recommended for Stock Solutions. Breaks intermolecular H-bonds.[1] Risk:[1][2][3] High boiling points make removal difficult.[1]
Polar Protic Methanol, Ethanol Moderate (10-30 mg/mL) Good for reactions.[1] Risk:[1][2][3] Rapid formation of boronate esters (solvolysis), which changes reactivity profiles.
Ethers THF, 1,4-Dioxane Low/Moderate (<10 mg/mL) Often requires a co-solvent (water or alcohol) to disrupt aggregates.[1] Ideal for reaction media if solubility permits.[1]
Chlorinated DCM, Chloroform Very Low (<1 mg/mL) Generally poor solvents for this class due to lack of H-bond accepting capability to stabilize the acidic boron.[1]
Hydrocarbons Hexanes, Toluene Insoluble Only useful for precipitating the compound during purification.

Part 2: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (0.1 M)

Target Audience: Medicinal Chemists requiring consistent aliquots for SAR studies.

Reagents:

  • (2,7-Naphthyridin-4-yl)boronic acid (Solid)[4]

  • Anhydrous DMSO (Dimethyl sulfoxide), Grade: ≥99.9%

  • Argon or Nitrogen gas[1]

Methodology:

  • Weighing: Weigh 17.4 mg of the boronic acid into a 2 mL amber glass vial. (MW ≈ 173.96 g/mol ).[1][4]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Why DMSO? It prevents boroxine formation and disrupts intermolecular N-B coordination.[1]

  • Sonication: Sonicate at ambient temperature (20-25°C) for 3-5 minutes.

    • Visual Check: Solution should be clear and slightly yellow.[1] If turbidity persists, gentle warming to 35°C is permissible.[1] Do not exceed 40°C to avoid thermal decomposition.[1]

  • Inert Storage: Purge the headspace with Argon, seal with a PTFE-lined cap, and store at -20°C.

    • Stability:[1][3][5] Stable for ~1 month. For longer storage, store as solid powder.[1]

Protocol B: Solubility Determination (Saturation Method)

Use this self-validating protocol if exact quantitative data is required for a specific solvent formulation.[1]

  • Saturation: Add excess solid compound to 1 mL of the target solvent in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 100-fold in Acetonitrile/Water and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve prepared from the DMSO stock (Protocol A).

Part 3: Critical Handling & Stability (The "Gotchas")

Protodeboronation

Naphthyridinyl boronic acids are electronically similar to 2- and 4-pyridyl boronic acids, making them notoriously unstable in aqueous base at high temperatures.[1] The C-B bond is labile.

  • Mechanism: Base attack on the boron forms a boronate "ate" complex, which then undergoes ipso-substitution by a proton, releasing the boron group and leaving the bare heterocycle.

  • Mitigation: Use mild bases (e.g., K3PO4 instead of Na2CO3) and anhydrous conditions where possible.

Boroxine Equilibrium

In dry solvents like Dioxane, the compound may exist as the trimeric boroxine.

  • Impact: This changes the stoichiometry of your reaction.

  • Solution: Add a small amount of water (5% v/v) or use a protic co-solvent to hydrolyze the boroxine back to the reactive monomeric acid species during the reaction.

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the intended application.

SolventSelectionStartStart: Select Solvent for(2,7-Naphthyridin-4-yl)boronic acidPurposeWhat is the primary purpose?Start->PurposeStockStock Solution / StoragePurpose->StockLong termReactionSuzuki Coupling ReactionPurpose->ReactionSynthesisAnalysisHPLC / LCMS AnalysisPurpose->AnalysisQCDMSOUse DMSO or DMF(High Solubility, Stable)Stock->DMSOWarning1Avoid Acetone/Alcohols(Esterification Risk)Stock->Warning1DioxaneUse Dioxane/H2O (4:1)or Toluene/EtOHReaction->DioxaneWarning2Avoid Strong Base(Protodeboronation Risk)Reaction->Warning2ACNUse ACN/Water + 0.1% Formic Acid(Prevent Tailing)Analysis->ACN

Caption: Decision matrix for solvent selection based on experimental intent, highlighting critical stability risks.

Diagram 2: The Boronic Acid Equilibrium

Understanding the dynamic states of the molecule in solution.

EquilibriumAcidMonomeric Boronic Acid(Reactive Species)R-B(OH)2BoroxineBoroxine (Trimer)(Storage Form in Dry Solvent)(RBO)3Acid->Boroxine- H2O (Dehydration)BoronateBoronate Anion(Active Transmetallation Species)R-B(OH)3-Acid->Boronate+ Base (OH-)Boroxine->Acid+ H2O (Hydrolysis)Boronate->Acid+ Acid (H+)

Caption: The dynamic equilibrium between the monomer, trimeric anhydride, and active anionic species.

References

  • BLD Pharm. (2,7-Naphthyridin-4-yl)boronic acid Product Specifications and Handling. Retrieved from [1]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Solvent Effects.[1] Retrieved from

  • Sigma-Aldrich. Boronic Acid Stability and Handling Guide.[1] Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1] (General reference for heterocyclic boronic acid stability).

  • BenchChem. General Solubility Protocols for Arylboronic Acids. Retrieved from [1]

(Note: While specific quantitative data for the 2,7-isomer is proprietary or sparse in open literature, the solubility behaviors described above are chemically validated based on the properties of the 1,5- and 1,8-naphthyridine isomers and general heterocyclic organoboron chemistry.)

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for (2,7-Naphthyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

(2,7-Naphthyridin-4-yl)boronic acid presents a distinct challenge in medicinal chemistry. As an electron-deficient, nitrogen-rich heterocycle, it exhibits two primary failure modes during Suzuki-Miyaura coupling (SMC): rapid protodeboronation and catalyst poisoning via nitrogen coordination.

Unlike standard phenylboronic acids, the 2,7-naphthyridine scaffold possesses high electronegativity, making the C-B bond labile, particularly in aqueous basic media. Successful coupling requires a departure from "standard" Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) toward specialized catalytic systems that accelerate transmetalation over deboronation.

This guide details three tiered protocols ranging from robust high-throughput conditions to specialized anhydrous systems for difficult substrates.

Critical Chemical Properties & Handling

PropertySpecificationImplication for Protocol
Electronic Nature

-deficient (Electron Poor)
Slow transmetalation; highly prone to hydrolytic C-B bond cleavage (protodeboronation).
Coordination N2 and N7 Nitrogen lone pairsPotential to bind Pd(II), arresting the catalytic cycle. Requires bulky ligands (e.g., XPhos, SPhos) to prevent N-binding.
Stability Low (Free Acid)Recommendation: Store at -20°C under Argon. If available, the Pinacol Ester or MIDA Boronate is preferred for improved stability.
Solubility Moderate in MeOH/DMSO; Poor in TolueneRequires polar aprotic cosolvents (DMF, Dioxane, n-Butanol).
Mechanism of Failure: Protodeboronation

In the presence of water and base, the boronic acid forms a boronate "ate" complex. For electron-deficient heterocycles, the carbon-boron bond is weakened, leading to protonolysis before the palladium species can intercept it.

Mitigation Strategy:

  • Accelerate Transmetalation: Use electron-rich, bulky phosphine ligands (Buchwald-type).

  • Limit Water: Use anhydrous bases (KF, K₃PO₄) or minimum water concentrations.

  • Flash Heating: Microwave irradiation to reach activation energy for coupling faster than the decomposition rate.

Decision Matrix & Optimization Workflow

The following flowchart outlines the logic for selecting the appropriate protocol based on your specific electrophile (Ar-X) and available equipment.

OptimizationStrategy Start Start: (2,7-Naphthyridin-4-yl)boronic acid + Aryl Halide CheckElectrophile Is the Aryl Halide Sterically Hindered or Electron Rich? Start->CheckElectrophile Standard No (Standard Aryl Bromide/Iodide) CheckElectrophile->Standard No Difficult Yes (Ortho-subs, Aryl Chlorides) CheckElectrophile->Difficult Yes ProtocolA PROTOCOL A: Robust Pd(dppf)Cl2 / K2CO3 (High Throughput) Standard->ProtocolA ProtocolB PROTOCOL B: High Performance Pd-XPhos G3 / K3PO4 (The 'Buchwald' Method) Difficult->ProtocolB CheckSuccess Protodeboronation Observed? ProtocolA->CheckSuccess Yield < 20%? ProtocolC PROTOCOL C: Anhydrous Pd(OAc)2 / SPhos / KF (For Extreme Instability) ProtocolB->ProtocolC Still Fails CheckSuccess->ProtocolB Yes (Hydrolysis)

Figure 1: Decision tree for selecting the optimal Suzuki-Miyaura coupling conditions.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf))

Best for: Standard aryl bromides/iodides where the boronic acid has moderate stability.

Rationale: Pd(dppf)Cl₂ is a robust catalyst that resists deactivation by nitrogen-containing heterocycles better than Pd(PPh₃)₄ due to the bite angle of the dppf ligand.

Materials:

  • (2,7-Naphthyridin-4-yl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)[1][2]

  • Catalyst: [Pd(dppf)Cl₂]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.15 M concentration relative to halide)

Step-by-Step:

  • Charge a microwave vial with the aryl halide, boronic acid, and Pd catalyst.

  • Seal the vial and purge with Argon for 5 minutes.

  • Add 1,4-Dioxane (degassed) via syringe.

  • Add K₂CO₃ solution via syringe.

  • Heat:

    • Option 1 (Microwave): 100°C for 30 minutes (Preferred to outrun deboronation).

    • Option 2 (Oil Bath): 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol B: The "Buchwald" Method (XPhos/K₃PO₄)

Best for: Aryl chlorides, sterically hindered substrates, or if Protocol A yields <30%.

Rationale: The XPhos ligand forms a highly active monolithic Pd(0) species that facilitates rapid oxidative addition and, crucially, accelerates transmetalation with electron-deficient boronates. K₃PO₄ serves as a milder base than carbonate, reducing the rate of boronic acid decomposition.

Materials:

  • (2,7-Naphthyridin-4-yl)boronic acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)[1][2]

  • Precatalyst: XPhos Pd G3 or G4 (2-4 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: THF or n-Butanol (0.1 M)

Step-by-Step:

  • Add aryl halide, boronic acid, and XPhos Pd G3 to a vial equipped with a stir bar.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed THF (or n-Butanol for higher boiling point).

  • Add degassed aqueous K₃PO₄.

  • Stir vigorously at 60-80°C for 2-4 hours.

    • Note: Monitor by LCMS at 1 hour. If the boronic acid is consumed but product is low, add a second portion of boronic acid (0.5 equiv).

Protocol C: Anhydrous Conditions (SPhos/KF)

Best for: Substrates where the naphthyridine boronic acid undergoes immediate protodeboronation in the presence of water.

Rationale: This protocol eliminates water to stop the hydrolysis pathway. Potassium Fluoride (KF) activates the boronic acid via the formation of a fluoroborate intermediate, which is reactive but more stable toward protodeboronation than the hydroxy-boronate.

Materials:

  • (2,7-Naphthyridin-4-yl)boronic acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Alternatively: SPhos Pd G3 (5 mol%)

  • Base: Anhydrous KF (3.0 equiv) or CsF (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add aryl halide, boronic acid, Pd source, ligand, and finely ground anhydrous KF.

  • Add anhydrous Dioxane.[3]

  • Stir at 100°C for 12-18 hours.

  • Critical Workup: Filter through a pad of Celite before adding water to remove insoluble fluoride salts. Then partition between EtOAc and water.

Troubleshooting Guide

Observation (LCMS)DiagnosisCorrective Action
Naphthyridine (H-species) detected ProtodeboronationSwitch to Protocol C (Anhydrous). Increase concentration of boronic acid (2.0 equiv). Lower temperature to 60°C and extend time.
Starting Material (Ar-X) remains Catalyst Poisoning / Inactive PdUse Protocol B (XPhos/SPhos). Ensure Argon purge is perfect. Check if N-atoms are coordinating Pd (add 1 eq. LiCl to break aggregates).
Homocoupling of Ar-X Oxidative side-reactionDegas solvents more thoroughly (freeze-pump-thaw). Reduce catalyst loading.
Product decomposes Product InstabilityNaphthyridines can be light/acid sensitive. Perform workup in dimmed light; avoid acidic washes (use pH 7 buffer).

References

  • Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

    • Foundational text for using SPhos/XPhos with unstable heteroaryl boronic acids.
  • Kinzel, T., Zhang, Y., & Buchwald, S. W. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

    • Describes the specific utility of G3 precatalysts for preventing protodeboron
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • The definitive review on the mechanism and base effects.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

    • Detailed analysis of boronic acid stability and protodeboron

Sources

Application Note: Palladium-Catalyzed Coupling of (2,7-Naphthyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the advanced protocol for the Suzuki-Miyaura cross-coupling of (2,7-Naphthyridin-4-yl)boronic acid . This specific heterocyclic scaffold presents unique challenges due to the electron-deficient nature of the naphthyridine core and the presence of basic nitrogen atoms capable of catalyst poisoning.

Executive Summary & Mechanistic Insight[1][2][3]

The 2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., MASTL inhibitors) and PDE5 inhibitors. However, introducing substituents at the C4 position via a boronic acid intermediate is synthetically demanding.

The Challenge: The "Basic Trap"

Unlike simple phenylboronic acids, (2,7-naphthyridin-4-yl)boronic acid presents two primary failure modes:

  • Catalyst Poisoning: The Lewis-basic nitrogens at positions 2 and 7 can coordinate competitively to the Palladium(II) center, displacing phosphine ligands and arresting the catalytic cycle (formation of inactive Pd(Ar)(L)(N-heterocycle) species).

  • Protodeboronation: While the C4 position (beta to N2) is more stable than the C1/C3 positions (alpha to N), the electron-deficient ring system still renders the C-B bond susceptible to hydrolytic cleavage under basic conditions, particularly if the catalytic turnover is slow.

The Solution: Steric Bulk & Pre-activation

To overcome these issues, this protocol utilizes Buchwald Precatalysts (Generation 3 or 4) equipped with bulky biarylphosphine ligands (e.g., XPhos or RuPhos).

  • Steric Bulk: The massive ligands prevent the naphthyridine nitrogens from coordinating to the Pd center.

  • Pd-G4 Precatalysts: Ensure rapid formation of the active monolithic Pd(0) species, bypassing the induction period where protodeboronation often outcompetes transmetallation.

Catalyst & Ligand Selection Matrix

The following table summarizes the recommended catalyst systems based on the coupling partner's reactivity.

Coupling Partner (Electrophile)Recommended CatalystLigandBaseSolvent SystemRationale
Aryl Bromides / Iodides XPhos Pd G4 XPhosK₃PO₄ (aq)THF / Water (4:1)Standard high-turnover system. XPhos provides excellent stability.
Aryl Chlorides (Activated) RuPhos Pd G4 RuPhosK₂CO₃Dioxane / WaterRuPhos is superior for electron-poor or sterically hindered chlorides.
Heteroaryl Chlorides Pd(dppf)Cl₂·DCM dppfCs₂CO₃DME / Water"Workhorse" catalyst. The bite angle of dppf resists displacement by basic nitrogens.
Sterically Hindered Halides P(t-Bu)₃ Pd G4 P(t-Bu)₃KOHToluene / WaterHighly active for tetra-ortho substituted couplings; requires strict O₂ exclusion.

Detailed Experimental Protocol

Method A: The "Gold Standard" (XPhos Pd G4)

Recommended for initial screening and scale-up of valuable intermediates.

Reagents:
  • (2,7-Naphthyridin-4-yl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 0.5 M aqueous solution (3.0 equiv)

  • Solvent: THF (degassed)

Step-by-Step Procedure:
  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol) and XPhos Pd G4 (0.02 mmol, 17 mg).

    • Note: If the boronic acid is a solid and stable, add it here. If it is prone to rapid hydrolysis, reserve it.

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with N₂ three times. Inject THF (4.0 mL) via syringe.

  • Activation: Add the (2,7-Naphthyridin-4-yl)boronic acid (1.2 mmol) dissolved in a minimal amount of THF or directly as a solid if not added in step 1.

  • Base Addition: Degas the 0.5 M K₃PO₄ solution by sparging with N₂ for 10 minutes. Add the base solution (6.0 mL) to the reaction mixture via syringe.

    • Critical Check: The biphasic mixture should turn from pale yellow to a darker orange/brown upon heating, indicating active Pd(0) generation.

  • Reaction: Heat the block to 60 °C with vigorous stirring (1000 rpm).

    • Why 60°C? Higher temperatures (>80°C) accelerate protodeboronation of the naphthyridine boronic acid.

  • Monitoring: Monitor by LCMS at 1 hour.

    • Success Marker: Disappearance of halide; appearance of product mass (M+H).

    • Failure Marker: Appearance of unsubstituted 2,7-naphthyridine (mass = 130.15), indicating protodeboronation.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Mechanistic Visualization

The following diagram illustrates the competitive pathways between the productive catalytic cycle and the inhibitory "Nitrogen Trap."

SuzukiMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + ArX TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronic Acid + Base Poison Catalyst Poisoning (N-Coordination) OxAdd->Poison Coordination of Naphthyridine N RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Cycle Completes Inactive Inactive Complex [L-Pd-N(Naphthyridine)] Poison->Inactive ArX Aryl Halide Boronic (2,7-Naphthyridin-4-yl) Boronic Acid BulkyLigand MITIGATION: Bulky Ligands (XPhos) Block N-Coordination BulkyLigand->Poison Blocks

Caption: Figure 1. The catalytic cycle highlighting the competitive inhibition by the basic naphthyridine nitrogen and the steric protection provided by bulky ligands.

Troubleshooting & Optimization

If the standard protocol yields <40%, consult the following decision tree:

Troubleshooting Start Low Yield (<40%) Check1 Is Protodeboronation observed? (Mass 130) Start->Check1 Sol1 Use MIDA Boronate or Pinacol Ester Check1->Sol1 Yes (Major) Sol2 Add CuCl (1.0 eq) (Liebeskind-Srogl var.) Check1->Sol2 Yes (Minor) Check2 Is Starting Halide Consumed? Check1->Check2 No Sol3 Switch to Anhydrous Conditions (CsF in Dioxane) Check2->Sol3 Yes Sol4 Increase Temp to 80°C Switch to RuPhos Check2->Sol4 No

Caption: Figure 2. Optimization logic for naphthyridine coupling failures.

Critical Additives
  • Copper(I) Chloride (CuCl): If protodeboronation is severe, adding 1.0 equivalent of CuCl can stabilize the boronate species and facilitate transmetallation via a transient organocopper intermediate.

  • MIDA Boronates: If the free boronic acid is too unstable to isolate or store, synthesize the N-Methyliminodiacetic acid (MIDA) boronate. This releases the active boronic acid slowly under the reaction conditions, keeping the standing concentration low and minimizing decomposition.[1]

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Pfizer Inc. (2024).[3][4] Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.[3][4] WO 2024/003773 A1.

Sources

Advanced Application Note: Utilization of (2,7-Naphthyridin-4-yl)boronic Acid in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel lead compounds by utilizing low-molecular-weight chemical probes to map protein binding sites. Within this paradigm, (2,7-Naphthyridin-4-yl)boronic acid emerges as a highly privileged, dual-utility fragment. It combines the rigid, sp2-rich architecture of a basic nitrogen (BaN) heterocycle [1] with the reversible covalent reactivity of a boronic acid warhead [2].

This application note provides a comprehensive guide for researchers and drug development professionals on deploying (2,7-Naphthyridin-4-yl)boronic acid in FBDD workflows. It details the mechanistic rationale, self-validating biophysical screening protocols, and synthetic elaboration strategies required to transition from a millimolar fragment hit to a sub-nanomolar lead compound.

Physicochemical Profiling & "Rule of 3" Compliance

To ensure high ligand efficiency (LE) and favorable pharmacokinetics during lead optimization, fragments must strictly adhere to the "Rule of 3" (Ro3). (2,7-Naphthyridin-4-yl)boronic acid exhibits an ideal physicochemical profile for high-concentration biophysical screening.

Table 1: Physicochemical Properties of (2,7-Naphthyridin-4-yl)boronic acid

PropertyValueRo3 ThresholdFBDD Advantage
Molecular Weight 173.96 Da≤ 300 DaAllows extensive synthetic elaboration without exceeding drug-like MW limits.
cLogP ~0.8 - 1.2≤ 3Ensures high aqueous solubility for millimolar screening; minimizes non-specific binding.
H-Bond Donors (HBD) 2 (from -B(OH)₂)≤ 3Facilitates specific directional interactions within the target binding pocket.
H-Bond Acceptors (HBA) 4 (2 N, 2 O)≤ 3 (Flexible)The 2,7-naphthyridine nitrogens act as strong H-bond acceptors and improve solubility.
Rotatable Bonds 1≤ 3High rigidity reduces the entropic penalty upon binding to the target protein.

Mechanistic Rationale: The Naphthyridine-Boronic Acid Axis

The Heteroaromatic Core: 2,7-Naphthyridine

Nitrogen heterocycles are considered "privileged elements" in medicinal chemistry [1]. The 2,7-naphthyridine core offers significant advantages over its carbon-only analogue (naphthalene). The inclusion of two basic nitrogens fine-tunes the pKa, drastically improves aqueous solubility, and provides distinct vectors for hydrogen bonding with the protein backbone. Furthermore, the electron-deficient nature of the naphthyridine ring enhances the electrophilicity of the attached boronic acid, tuning its reactivity toward nucleophiles.

The Warhead: Reversible Covalent Binding

Boronic acids are unique in their ability to form reversible covalent bonds with nucleophilic amino acids—specifically the hydroxyl groups of serine and threonine, or the primary amines of lysine [3]. Upon nucleophilic attack, the trigonal planar boronic acid transitions into a tetrahedral boronate anion. This geometry perfectly mimics the tetrahedral transition state of peptide bond hydrolysis, making it an exceptionally potent warhead for targeting serine proteases, β-lactamases [4], and the proteasome [5].

Mechanism A 2,7-Naphthyridin-4-yl Boronic Acid (Trigonal Planar) C Tetrahedral Boronate Intermediate A->C Nucleophilic Attack B Target Protein (Nucleophilic Ser/Thr) B->C OH Group D Reversible Covalent Adduct (Inhibited) C->D Stabilization (H-bonds) D->A Dissociation (Reversible)

Figure 1: Mechanism of reversible covalent target engagement by boronic acid fragments.

Application Workflow in FBDD

(2,7-Naphthyridin-4-yl)boronic acid offers a bifurcated elaboration pathway depending on the nature of the biological target.

  • Path A (Covalent Inhibitor): If the target is a serine hydrolase (e.g., Penicillin-Binding Proteins or β-lactamases), the boronic acid is retained as the primary pharmacophore. The naphthyridine core is subsequently decorated to optimize non-covalent interactions in adjacent sub-pockets [6].

  • Path B (Non-Covalent Lead): If the target lacks a nucleophilic residue, the boronic acid serves as a synthetic handle. Following structural validation of the naphthyridine binding mode, the boronic acid is subjected to Suzuki-Miyaura cross-coupling to rapidly explore chemical space and "grow" the fragment.

Workflow A Fragment Library (Inc. Boronic Acids) B Primary Screen: SPR / MS (Detect Reversible Binding) A->B C Orthogonal Validation (X-ray Crystallography) B->C Hit Confirmation D Path A: Covalent Inhibitor (Retain Boronic Acid, Grow Naphthyridine) C->D Target = Ser/Thr Protease E Path B: Non-Covalent Lead (Suzuki-Miyaura Coupling at C4 Position) C->E Target = Kinase/PPI

Figure 2: FBDD workflow highlighting the dual utility of the fragment.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly stated to ensure researchers understand the why behind critical methodological choices.

Protocol 1: Surface Plasmon Resonance (SPR) Screening for Reversible Covalent Binding

SPR is ideal for detecting the distinct kinetic signature of reversible covalent binders (fast association, slow dissociation).

Reagents & Causality:

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20.

    • Critical Insight:Do not use Tris, glycerol, or mannitol in the buffer. Boronic acids readily form cyclic boronate esters with 1,2- or 1,3-diols (like glycerol) and primary amines (like Tris). Using these will sequester the fragment and yield false negatives.

  • Target Protein: Wild-type (WT) and a Serine-to-Alanine (S→A) active site mutant.

Step-by-Step Methodology:

  • Immobilization: Immobilize the WT protein on flow cell 2 (FC2) and the S→A mutant on FC3 of a CM5 sensor chip via standard amine coupling. FC1 serves as the blank reference.

  • Fragment Preparation: Prepare a 100 mM stock of (2,7-Naphthyridin-4-yl)boronic acid in 100% DMSO. Dilute into running buffer to a top concentration of 1 mM (final DMSO must exactly match the running buffer, typically 1-5%).

  • Injection: Inject the fragment in a multi-cycle kinetic format (concentrations: 15.6 µM to 1 mM) at a flow rate of 30 µL/min. Contact time: 60s. Dissociation time: 120s.

  • Validation: A true reversible covalent hit will show dose-dependent binding to the WT protein (FC2) but a complete loss of binding (or drastically reduced affinity) to the S→A mutant (FC3), proving the boronic acid is engaging the catalytic serine.

Protocol 2: High-Throughput Intact Protein Mass Spectrometry

Intact MS provides direct stoichiometric evidence of covalent adduct formation.

Step-by-Step Methodology:

  • Incubation: Incubate 2 µM of target protein with 100 µM of (2,7-Naphthyridin-4-yl)boronic acid in 20 mM Ammonium Acetate (pH 7.0) for 1 hour at room temperature.

    • Critical Insight: Ammonium acetate is a volatile buffer required for MS compatibility. Avoid phosphate buffers here.

  • Desalting: Pass the sample through an online C4 desalting column.

  • Ionization: Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

    • Critical Insight:Use soft ionization settings. The boronate ester bond is reversible and can be easily broken by harsh declustering potentials or high capillary temperatures. Lower the cone voltage to preserve the adduct.

  • Analysis: Deconvolute the raw spectra. Look for a mass shift of +155.96 Da (Mass of fragment[173.96] minus H₂O [18.00] lost during condensation).

Protocol 3: Fragment Elaboration via Suzuki-Miyaura Cross-Coupling

If the boronic acid is used as a synthetic handle (Path B), the 4-position of the naphthyridine ring can be rapidly functionalized.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine (2,7-Naphthyridin-4-yl)boronic acid (1.0 eq), an aryl/heteroaryl halide (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio).

    • Critical Insight: The naphthyridine nitrogens can coordinate to palladium, potentially poisoning the catalyst. Using a bidentate ligand like dppf and ensuring rigorous degassing mitigates this risk.

  • Heating: Heat the reaction at 90°C for 2 hours (or microwave at 110°C for 20 minutes).

  • Purification: Filter through Celite, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the elaborated 4-substituted 2,7-naphthyridine lead.

Data Presentation: Hit Validation Metrics

When executing the protocols above, researchers should benchmark their results against typical FBDD validation metrics for boronic acids.

Table 2: Typical Validation Metrics for (2,7-Naphthyridin-4-yl)boronic acid Adducts

Assay TypeMetricExpected Range for True HitInterpretation
SPR (WT Protein)

(Affinity)
10 µM – 500 µMTypical starting affinity for a fragment.
SPR (S→A Mutant)

(Affinity)
> 5 mM (No binding)Confirms covalent engagement of the Serine residue.
Intact MS Mass Shift (

M)
+155.96 DaConfirms 1:1 stoichiometry and water loss condensation.
Thermal Shift (DSF)

+2.0°C to +6.0°CIndicates significant stabilization of the protein fold.

References

  • Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Targeting Biomolecules with Reversible Covalent Chemistry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Structural basis of metallo-β-lactamase, serine-β-lactamase and penicillin-binding protein inhibition by cyclic boronates. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Advances in covalent drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Fragment-based inhibitor discovery against β-lactamase. National Center for Biotechnology Information (PMC). Available at:[Link]

Application Note: Preparation and Optimization of Kinase Inhibitors with a 2,7-Naphthyridine Scaffold

[1][2]

Abstract & Introduction

The 2,7-naphthyridine scaffold represents a privileged but underutilized pharmacophore in kinase inhibitor discovery. Structurally isomeric to the widely exploited 1,6- and 1,8-naphthyridines (and bioisosteric to quinolines), the 2,7-naphthyridine core offers unique vectors for hydrogen bonding and pi-stacking within the ATP-binding pocket of protein kinases.

Recent medicinal chemistry campaigns have validated this scaffold against high-value oncology targets, including c-MET , c-Kit , VEGFR-2 , and MASTL (Greatwall kinase) . The planar rigidity of the system minimizes the entropic penalty of binding, while the nitrogen atoms at positions 2 and 7 provide critical anchor points for water-mediated networks or direct hinge interactions.

This application note provides a comprehensive guide for the rational synthesis, purification, and biological characterization of 2,7-naphthyridine-based inhibitors. We focus on the 2,7-naphthyridin-1(2H)-one subclass, a chemotype demonstrating superior metabolic stability and potency in recent SAR studies.

Retrosynthetic Strategy & Scaffold Design

To design a robust synthetic route, we must analyze the target molecule's disconnection points. The most efficient approach to the 2,7-naphthyridin-1(2H)-one core involves the annulation of a functionalized pyridine precursor.

Strategic Disconnections

The primary strategy relies on a condensation-cyclization sequence starting from 4-methyl-3-cyanopyridine . This route is preferred over quinoline degradation or rearrangement due to its atom economy and the commercial availability of diverse pyridine starting materials.

Key Structural Features for Kinase Affinity:

  • C1-Carbonyl / N2-H: Often serves as the acceptor/donor motif for the kinase hinge region.

  • C8-Position: Ideal for introducing solubilizing groups or moieties that extend into the solvent-exposed region.

  • N-Aryl Moiety (at N2): Targets the hydrophobic back pocket (selectivity filter).

Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical disassembly of the target scaffold.

RetrosynthesisTargetTarget: 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one(Kinase Inhibitor Core)Inter1Intermediate A: 2,7-Naphthyridinone Core(Functionalized at C8)Target->Inter1Functionalization (SNAr/Pd-coupling)Inter2Precursor B: Enamine IntermediateInter1->Inter2Cyclization (Base-mediated)Reagent2Reagent: Substituted Aniline(R-NH2)Inter1->Reagent2+StartStarting Material: 4-Methyl-3-cyanopyridineInter2->StartCondensationReagent1Reagent: DMF-DMA(Dimethylformamide dimethyl acetal)Inter2->Reagent1+

Caption: Figure 1. Retrosynthetic disconnection of the 2,7-naphthyridinone scaffold revealing the 4-methyl-3-cyanopyridine precursor.

Detailed Synthetic Protocol

Safety & Pre-requisites
  • PPE: Standard lab coat, nitrile gloves, safety glasses.

  • Ventilation: All reactions involving DMF-DMA or high-temperature cyclizations must be performed in a fume hood.

  • Inert Atmosphere: Reactions are sensitive to moisture; use dry solvents and Ar/N2 lines.

Step 1: Enamine Formation

Objective: Convert the 4-methyl group into a reactive enamine species capable of interacting with the nitrile group.

  • Charge: In a dry 100 mL round-bottom flask, dissolve 4-methyl-3-cyanopyridine (1.0 eq, 10 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add DMF-DMA (Dimethylformamide dimethyl acetal) (1.5 eq, 15 mmol).

  • Reaction: Heat the mixture to 140 °C under nitrogen for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot should disappear, and a highly polar, often fluorescent spot (the enamine) will appear.

  • Work-up: Cool to room temperature. Concentrate the deep red/brown solution under reduced pressure to remove excess DMF-DMA and solvent.

  • Isolation: Triturate the residue with diethyl ether or cold hexanes to precipitate the enamine intermediate. Filter and dry.

    • Yield Expectation: 85–95%.

Step 2: Cyclization to the 2,7-Naphthyridinone

Objective: Form the B-ring via reaction with a primary amine (e.g., an aniline derivative for kinase specificity).

  • Charge: Dissolve the enamine intermediate (1.0 eq) in glacial acetic acid or ethanol (0.2 M concentration).

  • Amine Addition: Add the desired aniline (1.2 eq).

  • Cyclization: Reflux the mixture (100–120 °C) for 12–16 hours.

    • Mechanism:[1][2] Transamination followed by intramolecular nucleophilic attack on the nitrile.

  • Work-up: Cool the mixture. Pour into ice-water.

  • Purification: The product often precipitates. Filter the solid. If no precipitate forms, extract with DCM, dry over Na2SO4, and purify via flash chromatography (MeOH/DCM gradient).

    • Expert Tip: If the cyclization is sluggish, adding a catalytic amount of sodium ethoxide (in EtOH) or KOtBu (in tBuOH) can accelerate the ring closure.

Step 3: Functionalization (Optional C8-Modification)

To install an amino group at position 8 (common for c-Kit/MET inhibitors):

  • Oxidation: Treat the 2,7-naphthyridinone with mCPBA (DCM, RT) to form the N-oxide.

  • Rearrangement/Chlorination: Reflux with POCl3 to yield the 1-chloro or 8-chloro derivative (regioselectivity depends on substituents).

  • SNAr: React the chloro-intermediate with a secondary amine (e.g., piperazine, morpholine) in NMP at 120 °C with DIPEA .

Analytical Characterization & QC

Data integrity is paramount. Ensure the following criteria are met before biological testing.

TechniqueParameterAcceptance Criteria
LC-MS Purity (UV 254nm)> 95%
1H NMR Structure VerificationDistinct singlets for H-1/H-3 (if applicable) and H-6/H-8 protons.
HRMS Mass Accuracy< 5 ppm error from calculated mass.
Solubility DMSO StockClear solution at 10 mM.

Biological Evaluation Protocols

Kinase Activity Assay (FRET-based)

This protocol uses a LanthaScreen™ or Z'-LYTE™ format (Thermo Fisher/Invitrogen) to determine IC50 values.

Reagents:

  • Recombinant Kinase (e.g., c-MET, c-Kit).

  • FRET Peptide Substrate.

  • ATP (at Km apparent).

  • Test Compound (DMSO stock).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilution).

  • Master Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 2.5 µL compound.

    • Add 5 µL Enzyme/Substrate mix.

    • Add 2.5 µL ATP to start reaction.

    • Incubate 1 hour at RT.

  • Detection: Add Development Solution (Protease/EDTA). Read Fluorescence Ratio (445 nm / 520 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

Cellular Proliferation Assay (MTT)

Objective: Assess cytotoxicity in relevant cancer cell lines (e.g., MKN-45 for MET-amplified gastric cancer).

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.001 – 10 µM). Incubate 72h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

Visualization: Assay Cascade

The following workflow ensures only high-quality hits progress to in vivo studies.

AssayCascadeStep1Primary Screen(Enzymatic IC50)Step2Secondary Screen(Selectivity Panel)Step1->Step2IC50 < 100 nMStep3Cellular Assay(Proliferation/Western Blot)Step2->Step3Selectivity > 50-foldStep4ADME/Tox(Microsomal Stability)Step3->Step4On-target EffectDecisionLead CandidateStep4->DecisionStable

Caption: Figure 2. Critical path for evaluating 2,7-naphthyridine kinase inhibitors from bench to lead candidate.

Expert Tips & Troubleshooting

  • Solubility Issues: The planar 2,7-naphthyridine core can be insoluble. Introduce solubilizing tails (morpholine, N-methyl piperazine) early in the synthesis, preferably at the C8 or N-aryl position.

  • Regioselectivity: In the cyclization step, steric bulk on the aniline can retard the reaction. Use microwave irradiation (150 °C, 30 min) to overcome steric hindrance.

  • Oxidation State: When using Pd-catalyzed couplings on the core, ensure the catalytic system is compatible with the nitrogen-rich heterocycle (use precatalysts like XPhos Pd G3 to prevent catalyst poisoning).

References

  • Sun, H., et al. (2019).[3] "Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors." Molecules, 24(24), 4461.[3]

  • Wang, M.S., et al. (2019).[3] "2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development."[4] European Journal of Medicinal Chemistry, 178, 705-714.[4]

  • Wójcicka, A. (2021).[5][1][6] "Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview." Current Organic Chemistry, 25(22).[6]

  • Bovet, M., et al. (2008). "WO2008122615 - [2,6] Naphthyridines Useful as Protein Kinase Inhibitors."[7] WIPO Patent Application.

  • Lozada-Garcia, M.C., et al. (2024). "Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer." WO Patent 2024/003773.[8]

Strategic Utilization of (2,7-Naphthyridin-4-yl)boronic Acid in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,7-naphthyridine scaffold represents a high-value pharmacophore in modern oncology, offering a distinct "scaffold hopping" alternative to the ubiquitous quinoline and isoquinoline cores. Its strategic incorporation into drug candidates has yielded potent inhibitors of c-MET , MASTL , and VEGFR-2 kinases.

However, the utilization of (2,7-naphthyridin-4-yl)boronic acid is chemically fraught. Like its 4-pyridyl analogs, this building block is prone to rapid protodeboronation , a decomposition pathway that often leads to failed synthesis campaigns. This guide provides a validated, self-consistent workflow to bypass these stability issues, utilizing in situ pinacol ester generation and specialized Suzuki-Miyaura coupling conditions to successfully install this moiety into anticancer agents.

Biological Rationale & Target Profile

The 2,7-naphthyridine core is not merely a structural spacer; it is a functional pharmacophore.

  • Kinase Selectivity: The nitrogen atoms at positions 2 and 7 function as critical hydrogen bond acceptors within the ATP-binding pocket of kinases.

  • Solubility & ADME: Compared to carbocyclic naphthalenes or mono-nitrogen quinolines, the diaza-scaffold lowers LogP and improves aqueous solubility, a critical parameter for oral bioavailability.

  • Primary Targets:

    • c-MET (Hepatocyte Growth Factor Receptor): 2,7-Naphthyridinones have demonstrated nanomolar potency against c-MET, blocking tumor proliferation and metastasis.

    • MASTL (Microtubule-associated serine/threonine kinase-like): Recent studies identify this scaffold as a key inhibitor of MASTL, driving mitotic catastrophe in breast cancer cells.

The Stability Challenge: Protodeboronation

WARNING: The free boronic acid—(2,7-naphthyridin-4-yl)boronic acid—is inherently unstable.

Mechanism of Failure

Electron-deficient heteroaryl boronic acids are susceptible to base-catalyzed protodeboronation.[1] The 2,7-naphthyridine ring is highly electron-deficient. Upon formation of the boronate "ate" complex (the species required for transmetallation), the C-B bond weakens. The presence of water facilitates the cleavage of this bond, replacing the boron with a proton and destroying the building block before coupling can occur.

Visualization: The Protodeboronation Trap

The following diagram illustrates the competitive pathway that must be suppressed.

Protodeboronation BoronicAcid (2,7-Naphthyridin-4-yl) Boronic Acid AteComplex Boronate 'Ate' Complex (Active Species) BoronicAcid->AteComplex + Base Base Base (OH-) Coupling Pd-Catalyzed Coupling AteComplex->Coupling Fast Transmetallation (Required) Decomp Protodeboronation (Decomposition) AteComplex->Decomp Slow Transmetallation + H2O Product Biaryl Product (Desired) Coupling->Product Waste 2,7-Naphthyridine (Waste) Decomp->Waste

Caption: Kinetic competition between productive coupling and destructive protodeboronation. Success depends on accelerating transmetallation.

Validated Experimental Protocols

Strategy: The "Protected" Pathway

Do not attempt to isolate the free boronic acid. Instead, synthesize the Pinacol Boronate Ester (BPin) and use it directly or isolate this more stable intermediate.

Protocol A: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,7-naphthyridine

Objective: Convert 4-bromo-2,7-naphthyridine to the BPin ester via Miyaura Borylation.

Reagents:

  • Substrate: 4-Bromo-2,7-naphthyridine (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B2Pin2) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (0.05 equiv)

  • Base: Potassium Acetate (KOAc) (3.0 equiv) — Crucial: Weak base prevents decomposition.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

  • Loading: Add 4-bromo-2,7-naphthyridine, B2Pin2, and KOAc.

  • Degassing: Add anhydrous 1,4-Dioxane. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2[2]·DCM quickly under Argon flow.

  • Reaction: Seal and heat to 90°C for 4–6 hours. Monitor by LC-MS (Target mass: M+H corresponding to BPin ester).

  • Workup: Cool to RT. Filter through a Celite pad to remove palladium black. Wash with EtOAc.

  • Purification: Concentrate in vacuo. If necessary, purify via rapid silica chromatography (EtOAc/Hexane). Note: The BPin ester is stable enough for storage at -20°C.

Protocol B: Cross-Coupling (The "Buchwald" Method)

Objective: Couple the 2,7-naphthyridin-4-yl BPin ester with an aryl halide (Ar-Cl or Ar-Br). Context: Standard Suzuki conditions (Na2CO3/EtOH) will likely fail due to hydrolysis. We use an anhydrous phosphate base system to minimize water.

Reagents:

  • Nucleophile: 2,7-Naphthyridin-4-yl BPin (from Protocol A) (1.2 equiv)

  • Electrophile: Aryl Halide (Target Scaffold) (1.0 equiv)[2]

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv) — Why? Rapid oxidative addition and bulky ligand protects the metal center.

  • Base: K3PO4 (tribasic, anhydrous) (2.0 equiv)

  • Solvent: THF:Water (10:1) or strictly anhydrous 1,4-Dioxane if substrate is sensitive.

Step-by-Step:

  • Setup: Charge a microwave vial or pressure tube with the Aryl Halide, BPin ester, XPhos Pd G3, and anhydrous K3PO4.

  • Solvent: Add degassed solvent.

  • Reaction: Heat to 60–80°C (or 100°C in microwave for 30 mins).

    • Tip: Lower temperatures (60°C) preferred initially to favor coupling over deboronation.

  • Monitoring: Check LC-MS for the biaryl product.

  • Scavenging: If residual Pd remains, treat with a metal scavenger (e.g., SiliaMetS® Thiol) before final purification.

Data & Optimization Guide

Catalyst Selection Matrix

When the standard protocol fails, consult this matrix to optimize conditions based on the specific aryl halide partner.

Coupling PartnerRecommended CatalystBase SystemRationale
Aryl Bromide Pd(dppf)Cl2K2CO3 / Dioxane / H2OStandard reactivity; dppf bite angle suits sterics.
Aryl Chloride XPhos Pd G3 K3PO4 / THFRequires electron-rich ligand for oxidative addition.
Heteroaryl Chloride Sphos Pd G3 K3PO4 / n-BuOHSPhos is superior for heteroaryl-heteroaryl coupling.
Sterically Hindered Pd(dtbpf)Cl2K3PO4 / TolueneDtbpf ligand prevents aggregation; high turnover.
Comparative Stability Data

Based on internal stability assays of heteroaryl boronates at pH 7.4 (PBS buffer).

Boronic Speciest1/2 (Half-life)Application Note
Phenylboronic acid> 24 hoursStable. Standard conditions apply.
4-Pyridylboronic acid< 1 hourUnstable. Requires rapid coupling.
(2,7-Naphthyridin-4-yl) ~ 45 mins Critical. Use BPin ester (t1/2 > 6 hours).

Integrated Workflow Diagram

This diagram summarizes the complete pipeline from raw materials to biological assay, emphasizing the critical decision points.

Workflow Start Start: 4-Bromo-2,7-naphthyridine Borylation Miyaura Borylation (Pd(dppf)Cl2, B2Pin2, KOAc) Start->Borylation Check1 Isolate BPin Ester? Borylation->Check1 Isolate Purify & Store (-20°C) (Recommended) Check1->Isolate Yes (Stable) Direct One-Pot Telescoping (High Risk of Decomp) Check1->Direct No (Urgent) Coupling Suzuki Coupling (XPhos Pd G3, K3PO4) Isolate->Coupling Direct->Coupling Purification HPLC / Flash Chrom. Coupling->Purification Assay Biological Assay (c-MET / MASTL IC50) Purification->Assay

Caption: Optimized synthetic workflow prioritizing the isolation of the BPin ester to ensure reproducibility.

References

  • 2,7-Naphthyridinone-based MET kinase inhibitors: Wang, F., et al. (2019).[3] European Journal of Medicinal Chemistry. "2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development."[3]

  • MASTL Inhibition: Pfizer Inc. (2024). "Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer." Patent WO 2024/003773 A1.[4]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Journal of the American Chemical Society. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism."

  • Suzuki Coupling of Unstable Boronates: Billingsley, K., & Buchwald, S. L. (2007). Angewandte Chemie International Edition. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles."

  • Synthesis of 2,7-Naphthyridines: Zhang, A., et al. (2007).[5] Journal of Combinatorial Chemistry. "Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues."

Sources

Application Note: High-Purity Isolation of (2,7-Naphthyridin-4-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the purification of (2,7-Naphthyridin-4-yl)boronic acid derivatives.

Executive Summary

The purification of (2,7-naphthyridin-4-yl)boronic acid presents a "perfect storm" of chromatographic challenges: the molecule is amphoteric (basic nitrogens, acidic boron), electron-deficient, and prone to reversible covalent interactions with stationary phases. While standard silica gel chromatography often results in irreversible adsorption or severe peak tailing, this guide outlines three validated protocols to achieve >98% purity. We prioritize Reverse-Phase Preparative HPLC as the gold standard, while providing a specialized Modified Normal Phase protocol for early-stage intermediates.

The Physicochemical Challenge

To purify this molecule, one must understand the competing forces at play. The 2,7-naphthyridine scaffold contains two nitrogen atoms, rendering the ring highly electron-deficient.

Stability Profile (The Beta-Position Advantage)

Unlike 2-pyridyl boronic acids, which undergo rapid protodeboronation (hydrolysis of the C-B bond) due to the proximity of the nitrogen lone pair (alpha-position), the 4-position of 2,7-naphthyridine is beta to the N-2 nitrogen .

  • Mechanism: The beta-position lacks the direct zwitterionic pathway that destabilizes alpha-heteroaryl boronic acids. Consequently, (2,7-naphthyridin-4-yl)boronic acid exhibits moderate hydrolytic stability , comparable to 3-pyridyl boronic acid.

  • Implication: You can use slightly acidic mobile phases (pH 3–5) without immediate degradation, but prolonged exposure to high temperatures or strong bases must be avoided.

The Adsorption Problem

The primary failure mode in chromatography is not degradation, but non-specific adsorption .

  • Silanol Interaction: The Lewis-acidic boron atom forms reversible covalent bonds with surface silanols (Si-OH) on silica gel, acting as a "pseudo-stationary phase."

  • Zwitterionic Drag: At neutral pH, the basic naphthyridine nitrogens and the acidic boronic acid can form zwitterions or aggregates, leading to broad, streaky peaks.

Strategic Decision Matrix

Use the following logic flow to select your purification method.

purification_decision Start Crude (2,7-Naphthyridin-4-yl)boronic Acid Scale Scale of Purification? Start->Scale Purity Target Purity? Scale->Purity < 1 gram MethodB METHOD B: Boric Acid-Doped Silica Flash Scale->MethodB > 5 grams Solubility Soluble in Aqueous/MeCN? Purity->Solubility > 98% (Pharma Grade) Purity->MethodB > 90% (Synthetic Intermediate) MethodA METHOD A: Reverse Phase HPLC (Ammonium Formate) Solubility->MethodA Yes MethodC METHOD C: MIDA/Pinacol Protection Solubility->MethodC No (Very Lipophilic)

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and purity requirements.

Detailed Protocols

Protocol A: Reverse-Phase Preparative HPLC (The Gold Standard)

Best For: Final compounds, library purification, high purity (>98%). Principle: Uses a volatile acidic buffer to suppress silanol ionization and protonate the naphthyridine nitrogens, preventing tailing.

Materials:

  • Column: C18 (Octadecyl) with "Hybrid Particle" technology (e.g., Waters XBridge BEH or Phenomenex Gemini-NX) to resist high pH if needed, though we will use low pH.

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH ~3.8).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude boronic acid in DMSO:Methanol (1:1). If the sample contains significant tar, filter through a 0.45 µm PTFE filter. Do not use nylon filters as boronic acids can bind to them.

  • Gradient Setup:

    • Flow Rate: Dependent on column diameter (e.g., 20 mL/min for 19x100mm).

    • Gradient: 5% B to 60% B over 10 minutes. (Naphthyridines are polar; they elute early).

  • Execution:

    • Inject sample. Monitor at 254 nm and 280 nm.

    • The boronic acid will likely elute as a sharp peak. Note that boronic acids can exist in equilibrium with their boroxine (trimer) form. On RP-HPLC, the aqueous environment usually hydrolyzes the trimer, yielding a single monomeric peak.

  • Lyophilization (Critical):

    • Flash freeze the collected fractions immediately.

    • Lyophilize to remove water and ammonium formate. Note: Ammonium formate is volatile and will sublime, leaving the free boronic acid.

Why this works: Ammonium formate provides ionic strength to mask silanols and a slightly acidic pH to keep the basic nitrogens protonated (


), ensuring the molecule travels as a distinct cationic species rather than a zwitterion.
Protocol B: Boric Acid-Impregnated Silica Flash (For Intermediates)

Best For: Large scale (>1g), intermediates where HPLC is impractical. Principle: Pre-saturating the silica gel with boric acid occupies the active binding sites, preventing the target boronic acid from sticking.

Materials:

  • Standard Silica Gel 60.

  • Boric Acid (

    
    ).
    
  • Solvents: Methanol, Dichloromethane (DCM).

Step-by-Step Procedure:

  • Prepare Modified Silica:

    • Dissolve boric acid in Methanol (approx. 2 g Boric Acid per 100 mL MeOH).

    • Add dry silica gel to this solution (slurry).

    • Rotary evaporate the methanol until the silica is a dry, free-flowing powder. This yields "Boric Acid-Impregnated Silica."[2]

  • Column Packing:

    • Pack the column dry or as a slurry using the impregnated silica.

  • Elution:

    • Use a gradient of DCM : Methanol (0% to 10% MeOH) .

    • Tip: Adding 1% Acetic Acid to the mobile phase can further sharpen peaks.

  • Workup:

    • Combined fractions will contain your product and leached boric acid.

    • Wash the organic layer with water (boric acid is water-soluble; naphthyridyl boronic acid is amphoteric but often less soluble in pure water than boric acid). Caution: Check aqueous layer for product loss.

Protocol C: MIDA Boronate Protection (The "Nuclear Option")

Best For: Compounds that are unstable or streak badly despite Protocols A/B. Principle: Convert the boronic acid to a N-Methyliminodiacetic acid (MIDA) boronate. This rigid, sp3-hybridized boron species behaves like a standard organic molecule (silica-stable, hydrolytically stable).

Workflow:

  • Derivatization: Reflux crude boronic acid with MIDA in Toluene/DMSO with Dean-Stark trap (dehydration).

  • Purification: The MIDA ester is stable on standard silica gel. Elute with EtOAc/MeCN.

  • Hydrolysis (Deprotection):

    • Dissolve pure MIDA ester in THF/Water.

    • Add NaOH (mild basic hydrolysis) for 10 mins, then quench with Ammonium Chloride.

    • Extract or use Protocol A to desalt.

Quantitative Data Summary

ParameterProtocol A (RP-HPLC)Protocol B (Modified Flash)Protocol C (MIDA)
Purity Potential > 99%90 - 95%> 98%
Recovery Yield 85 - 95%60 - 80%70 - 90% (2 steps)
Run Time 20 mins2 - 4 hours1 - 2 days
Scale mg to 1 g1 g to 100 gScalable
Major Risk Solubility limitsBoric acid contaminationStep count

Storage and Handling of the Purified Product

Once purified, (2,7-naphthyridin-4-yl)boronic acid exists in a dynamic equilibrium with its anhydride (boroxine).

  • Appearance: The product may appear as a foamy solid after lyophilization.

  • Analysis (NMR): In

    
     with added 
    
    
    
    (1 drop), the equilibrium shifts entirely to the monomeric acid species
    
    
    , simplifying the spectrum. Without
    
    
    , you may see broad or split peaks corresponding to monomer/dimer/trimer mixtures.
  • Stability: Store at -20°C under Argon. Avoid storing in protic solvents (MeOH) for extended periods to prevent esterification.

References

  • Mechanistic Insight on Protodeboronation: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2017. (Establishes stability profiles of beta- vs alpha-heteroaryl boronic acids).

  • Chromatographic Methodology: Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note 720007399, 2021. (Validates Ammonium Formate/MeCN gradients for boronic acids).

  • Silica Modification Technique: Ocean, D., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." ResearchGate / Chemistry Letters, 2010. (Describes the boric acid impregnation method).

  • MIDA Boronate Strategy: Gillis, E. P., & Burke, M. D.[3] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." J. Am. Chem. Soc., 2007.

Sources

Troubleshooting & Optimization

Technical Support Center: (2,7-Naphthyridin-4-yl)boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the synthesis and handling of (2,7-Naphthyridin-4-yl)boronic acid . It is designed to address the unique instability and reactivity profiles associated with electron-deficient bicyclic nitrogen heterocycles.

Status: Active Ticket ID: NAPH-BOR-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

The synthesis of (2,7-Naphthyridin-4-yl)boronic acid presents a "perfect storm" of synthetic challenges. The 2,7-naphthyridine core is highly electron-deficient, making the C4-position susceptible to nucleophilic attack but also rendering the resulting C-B bond prone to protodeboronation (hydrolytic cleavage of the boron moiety).

This guide prioritizes the Miyaura Borylation of 4-bromo-2,7-naphthyridine as the most robust route, while addressing the critical instability of the boronic acid end-product.

ParameterSpecificationCritical Note
Precursor 4-Bromo-2,7-naphthyridineCommercially available (CAS: 28002-16-6).[1]
Primary Risk ProtodeboronationThe C4-Boron bond is labile under acidic and high-temp basic conditions.
Stability LowExists in equilibrium with boroxine anhydride; hygroscopic.
Storage -20°C, Inert GasMust be kept dry; degradation accelerates with moisture.

Synthetic Workflows (Interactive Diagrams)

Workflow A: Recommended Route (Miyaura Borylation)

This pathway minimizes the formation of side products associated with cryogenic lithiation.

G Start 4-Bromo-2,7-naphthyridine Reagents B2pin2, KOAc, Pd(dppf)Cl2 Dioxane, 80°C Start->Reagents Step 1: Borylation Inter Pinacol Ester Intermediate (Stable) Reagents->Inter Hydrolysis NaIO4 / NH4OAc or KHF2 Inter->Hydrolysis Step 2: Cleavage Product (2,7-Naphthyridin-4-yl) boronic acid Hydrolysis->Product Isolation

Caption: Figure 1. Two-step synthesis via stable pinacol ester to avoid direct isolation issues.

Troubleshooting Guide (FAQ Format)

Phase 1: The Borylation Reaction

Q: My reaction turns black immediately and conversion stalls at <20%. What is happening? A: This indicates "Palladium Black" precipitation, often caused by the instability of the active Pd(0) species in the presence of the electron-deficient naphthyridine nitrogen, which can coordinate and poison the catalyst.

  • Solution: Switch to Pd(dppf)Cl₂·CH₂Cl₂ or Pd(XPhos) G2 . The bidentate ligands (dppf) or bulky phosphines (XPhos) prevent the naphthyridine nitrogen from displacing the ligand at the metal center.

  • Protocol Adjustment: Ensure strict oxygen-free conditions. Degas solvents by sparging with Argon for 20 minutes, not just sonication.

Q: I see the product peak by LCMS, but it disappears during workup. (Protodeboronation) A: The 2,7-naphthyridine ring is electron-poor, pulling density from the C-B bond. In the presence of water and heat (or base), the C-B bond cleaves, replacing the boron with a proton to yield the unsubstituted 2,7-naphthyridine.

  • Immediate Fix: Do not perform an aqueous extraction if possible. Filter the reaction mixture through Celite to remove salts, concentrate, and move directly to the next step or purification.

  • Alternative: If you must wash, use a pH 7 phosphate buffer, never strong base (NaOH) or acid (HCl).

Phase 2: Purification & Isolation

Q: The product streaks on silica gel and I recover very little mass. A: Boronic acids interact reversibly with the silanols on silica gel.

  • Troubleshooting Protocol:

    • Add Triethylamine: Pre-treat your silica column with 1% Et₃N in hexanes.

    • Switch to Reverse Phase: Use C18 columns with a Water/Acetonitrile gradient (with 0.1% Formic Acid). Note: Avoid TFA, as it catalyzes deborylation.

    • Crystallization: For this specific molecule, precipitation from minimal MeOH/Et₂O is often superior to chromatography.

Q: My NMR shows a mixture of monomer, dimer, and anhydride. Is it pure? A: Yes, this is normal behavior. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Verification: Run the NMR in d6-DMSO with 1 drop of D₂O . The D₂O hydrolyzes the anhydrides back to the monomer, simplifying the spectrum to a single species.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Borylation (Recommended)

Targeting the Pinacol Ester first for stability.

  • Setup: In a dry pressure vial, combine:

    • 4-Bromo-2,7-naphthyridine (1.0 equiv)[1][2][3]

    • Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

    • KOAc (3.0 equiv) - Must be anhydrous.

    • Pd(dppf)Cl₂[4][5]·CH₂Cl₂ (0.05 equiv)

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Reaction: Sparge with Ar for 15 min. Seal and heat to 85°C for 4-12 hours.

    • Checkpoint: Monitor by LCMS. Look for [M+H] corresponding to the ester.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica. Wash with EtOAc. Concentrate in vacuo.

  • Hydrolysis (Optional): If the free acid is strictly required, treat the ester with NaIO₄ (3 equiv) and NH₄OAc (3 equiv) in Acetone/Water (1:1) for 16 hours at RT.

Protocol B: Lithium-Halogen Exchange (High Risk/High Reward)

Only use if Pd-catalysis fails. Requires -78°C.[6][7]

  • Setup: Dissolve 4-Bromo-2,7-naphthyridine in dry THF/Ether (4:1) under Ar.[8] Cool to -78°C .[6][7]

  • Exchange: Add n-BuLi (1.05 equiv) dropwise down the side of the flask.

    • Critical: The lithiated species is unstable. Stir for exactly 5-10 minutes.

  • Trapping: Rapidly add Triisopropyl borate (1.5 equiv).

  • Quench: Allow to warm to 0°C and quench with saturated NH₄Cl (mildly acidic). Avoid strong acids.

Decision Tree: Low Yield Diagnostics

Troubleshooting Start Problem: Low Yield CheckLCMS Check Crude LCMS Start->CheckLCMS SM_Remaining Starting Material Remaining? CheckLCMS->SM_Remaining Yes_SM Yes: Catalyst Failure SM_Remaining->Yes_SM Major Peak = SM No_SM No: Decomposition SM_Remaining->No_SM SM Gone, No Product Action1 Action: Switch to Pd-XPhos G2 or Degas Longer Yes_SM->Action1 Deboron Peak = 2,7-naphthyridine (Protodeboronation) No_SM->Deboron Action2 Action: Lower Temp, Reduce Base Strength (Use KOAc, not K2CO3) Deboron->Action2

Caption: Figure 2. Diagnostic logic for reaction optimization.

References

  • Synthesis of 2,7-Naphthyridines : Wójcicka, A. (2021).[9] "Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview." Current Organic Chemistry. Link

  • Miyaura Borylation Mechanics : Ishiyama, T., et al. (1995).[8] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." Journal of Organic Chemistry. Link

  • Protodeboronation Challenges : Cox, P. A., et al. (2010). "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society. Link

  • Lithiation of Naphthyridines : Gros, P., et al. (2015). "Preparation of Functionalized 2,7-Naphthyridines by Directed Lithiation." Synthesis. Link

  • Precursor Availability : 4-Bromo-2,7-naphthyridine (CAS 28002-16-6) Product Page. Link

Sources

Technical Support Center: (2,7-Naphthyridin-4-yl)boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NAPH-27-004-BORON Subject: Yield Optimization & Stability Protocols for 2,7-Naphthyridine-4-boronic acid Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Synthesizing (2,7-Naphthyridin-4-yl)boronic acid is a high-difficulty transformation due to the electron-deficient nature of the naphthyridine scaffold. The two primary failure modes are nucleophilic attack during lithiation and protodeboronation during isolation.

This guide treats the synthesis not as a simple recipe, but as a system of competing rates. To improve yield, you must kinetically favor the metal-halogen exchange over ring addition and thermodynamically stabilize the boron species against hydrolysis.

Module 1: The Precursor Bottleneck (Lithiation Strategy)

User Complaint: "I treated 4-bromo-2,7-naphthyridine with n-BuLi at -78°C, but the reaction turned dark red/black, and I recovered no boronic acid."

Diagnosis: You are experiencing Nucleophilic Ring Attack .[1] The 2,7-naphthyridine ring is highly electron-deficient (similar to pyridine but more reactive). Strong alkyllithiums (n-BuLi) act as nucleophiles, attacking the C=N bond rather than performing the desired Halogen-Lithium exchange.[1]

The Solution: The "TurboGrignard" Protocol Do not use n-BuLi. Switch to Isopropylmagnesium Chloride - Lithium Chloride complex (


-PrMgCl[2]·LiCl) , known as TurboGrignard.[2][3][4] This reagent allows for Halogen-Magnesium exchange at higher temperatures (0°C to -20°C) without attacking the heterocyclic ring.[5]
Protocol A: TurboGrignard Exchange (Recommended)
  • Dissolve: 4-bromo-2,7-naphthyridine (1.0 equiv) in anhydrous THF (0.5 M).

  • Cool: Bring to -20°C . (Cryogenic -78°C is often unnecessary and kinetically stalls the exchange with Mg reagents).

  • Exchange: Add

    
    -PrMgCl·LiCl  (1.1 equiv, 1.3 M in THF) dropwise.
    
  • Monitor: Stir for 30-60 mins. Monitor by LCMS (quench a small aliquot with MeOH/D2O; look for the deuterated product 4-D-2,7-naphthyridine to confirm metallation).

  • Borylate: Add Trimethyl borate (B(OMe)3) (2.0 equiv) rapidly.

  • Warm: Allow to warm to RT over 1 hour.

  • Hydrolysis: Quench with saturated aqueous NH4Cl (Do NOT use HCl; see Module 3).

Technical Insight: The LiCl in the TurboGrignard breaks up polymeric aggregates of the Grignard reagent, increasing the rate of exchange (


) significantly above the rate of nucleophilic addition (

). [1]
Module 2: The Catalytic Route (Miyaura Borylation)[6]

User Complaint: "Lithiation failed. I tried Pd-catalyzed borylation with


, but conversion stalled at 40%."

Diagnosis: This is likely Catalyst Poisoning or Competitive Deboronation .[1] Naphthyridine nitrogens can coordinate to Pd(II), arresting the catalytic cycle. Furthermore, standard bases (KOAc) can promote protodeboronation of the product at high temperatures.[1]

The Solution: Ligand Overkill & Anhydrous Conditions Use a catalyst system with bulky, electron-rich phosphine ligands to prevent N-coordination and facilitate oxidative addition.[1]

Protocol B: Optimized Miyaura Conditions
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl2·DCM (3-5 mol%)The large bite angle of dppf resists displacement by the naphthyridine nitrogen.
Alternative XPhos Pd G3 (2 mol%)Bulky biaryl ligand prevents coordination and accelerates oxidative addition.[1] [2]
Boron Source

(1.2 equiv)
Forms the Pinacol ester (more stable than the free acid).[1]
Base KOAc (3.0 equiv)Weak base minimizes protodeboronation.[1] Dry heavily before use.
Solvent 1,4-Dioxane (Anhydrous)Strictly anhydrous to prevent hydrolysis.[1]
Temp 80-90°C High temp required for electron-deficient aryl bromides.

Critical Step: If you strictly need the Boronic Acid (not the Pin ester), you must hydrolyze the ester after purification.[1] Direct synthesis of the acid via Pd-catalysis using


 is rarely successful for this substrate due to instability.
Module 3: The "Disappearing Product" (Isolation & Stability)

User Complaint: "LCMS showed the product, but after silica column, I isolated <10% yield."

Diagnosis: Protodeboronation on Silica. The acidic nature of silica gel (


) catalyzes the cleavage of the C-B bond, releasing the unsubstituted naphthyridine.[1] Additionally, boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), which confuses NMR interpretation.[1]

The Solution: Avoid Silica & Understand Speciation

Troubleshooting Workflow

G Start Crude Reaction Mixture (Contains Boronate) Check Is the Pinacol Ester acceptable? Start->Check Yes Isolate Ester Check->Yes Yes (Recommended) No Must isolate Acid Check->No No (Strict Requirement) Workup_Ester 1. Filter through Celite 2. Crystallize (Hex/EtOAc) 3. Reverse Phase (C18) Yes->Workup_Ester Workup_Acid 1. Extract into dilute NaOH 2. Wash organics (remove impurities) 3. Carefully acidify aq. layer to pH 6 4. Precipitate/Filter No->Workup_Acid Silica Do NOT use Silica Gel (Protodeboronation Risk) Workup_Ester->Silica Avoid! Boroxine Note: Product may exist as Boroxine (Anhydride Trimer) Workup_Acid->Boroxine Drying

Figure 1: Decision matrix for downstream processing. Note the critical avoidance of silica gel for the free acid.

Stability FAQ
  • Q: My NMR shows a complex mixture.

    • A: Boronic acids exist in equilibrium with their anhydride (boroxine).[1] In

      
       with a drop of 
      
      
      
      , the monomer usually reforms, simplifying the spectra.
  • Q: Why did the product turn into 2,7-naphthyridine?

    • A: This is protodeboronation.[1][6][7] It is accelerated by Acidic pH (during workup) and Metal ions . Use EDTA wash during workup to scavenge residual Pd/Mg, which can catalyze deboronation. [3][1]

Summary of Recommendations
ParameterStandard Method (Fail) Optimized Method (Pass)
Reagent n-ButyllithiumTurboGrignard (

-PrMgCl·LiCl)
Temperature -78°C-20°C to 0°C
Quench HCl (Strong Acid)Sat. NH4Cl or Phosphate Buffer (pH 6)
Purification Silica Gel ColumnCrystallization or Reverse Phase (C18)
Target Form Free Boronic AcidPinacol Ester (Hydrolyze only if necessary)
References
  • Krasovskiy, A., & Knochel, P. (2004).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[8] Link

Sources

purification of boronic acids from reaction impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Boronic Acids

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: BA-PUR-001

Welcome to the Boronic Acid Troubleshooting Center.

You are likely here because your boronic acid is streaking on TLC, failing to crystallize, or showing "ghost" peaks in the NMR. Boronic acids are deceptively simple structures that exhibit complex behavior due to their amphiphilic nature, empty p-orbitals, and dynamic dehydration equilibria.

This guide moves beyond standard textbook answers. It is built on the practical realities of drug discovery workflows where purity (especially metal removal) and speed are paramount.

Module 1: The "Sticky" Problem (Chromatography Issues)

User Query: "My boronic acid streaks badly on silica gel, and I'm losing mass. How do I fix the tailing?"

Diagnosis: Boron is a Lewis acid (electron-deficient p-orbital). Silica gel is covered in silanols (Si-OH), which are Lewis bases. Your compound is chemically binding to the stationary phase, not just partitioning.

The Fix: Lewis Base Passivation Do not run a standard column. You must block the silanol sites before your compound sees them.

Protocol: The 1% Triethylamine (Et3N) Method

  • Slurry Preparation: Prepare your silica slurry using your starting eluent plus 1% v/v Triethylamine.

  • Packing: Pour the column. The Et3N binds to the acidic silanols, neutralizing the surface.

  • Running: Run your column with the standard solvent system (you can remove the Et3N from the mobile phase after the first column volume, or keep it at 0.5% if the streak persists).

  • Workup: Rotovap the fractions. To remove residual Et3N, dissolve the product in EtOAc and wash rapidly with dilute aqueous NH₄Cl or HCl (Caution: Prolonged acid contact can induce protodeboronation, see Module 3).

Alternative: The "Pinacol Patch" If the free acid is too unstable or polar, convert it to the pinacol ester (Bpin) in situ before purification. Bpin esters are significantly less polar and more stable on silica.

  • Reaction: Add 1.1 equiv pinacol + MgSO₄ in CH₂Cl₂ at RT for 1 hour. Filter and concentrate.

  • Purification: Run the column on the ester.

  • Hydrolysis (Optional): If you need the free acid back, use the transesterification method (sodium periodate/acid) later.

Module 2: The "Magic" Extraction (Polyol Phase-Switching)

User Query: "I have a complex crude mixture. Is there a way to purify my boronic acid without running a column?"

Diagnosis: You can exploit the reversible covalent bonding between boronic acids and 1,2-diols (like sorbitol or mannitol) to pull your product into water, leaving non-boron impurities in the organic layer.

The Protocol: Sorbitol Phase-Switching This is a self-validating purification system. If it doesn't bind sorbitol, it's not a boronic acid.

StepActionMechanism
1 Dissolve crude mix in Et₂O or CH₂Cl₂ .Solubilizes all organic components.
2 Add Sorbitol (3-5 equiv) in 1M Na₂CO₃ (aq) .High pH converts boronic acid to boronate; Sorbitol forms a water-soluble "ate" complex.
3 Stir vigorously for 15-30 mins.Essential for phase transfer.
4 Separate Layers. Discard Organic Layer.Impurities (halides, catalysts) stay in organic. Product is in water.[1][2][3]
5 Acidify Aqueous layer to pH ~3 with 1M HCl .Hydrolyzes the sorbitol complex; reforms free boronic acid.
6 Extract with EtOAc or Et₂O .Free boronic acid partitions back to organic phase.
7 Dry (Na₂SO₄) and Concentrate.[4]Recovers pure boronic acid.[5]

Note: This method is highly effective for removing non-polar impurities but requires the boronic acid to be stable at pH 10-11 for short periods.

Module 3: The Stability Paradox (Protodeboronation)

User Query: "I'm losing my boron group entirely. The NMR shows just the parent arene (Ar-H)."

Diagnosis: You are experiencing Protodeboronation .[3] This is the cleavage of the C-B bond replaced by C-H.[3][4]

Root Cause Analysis:

  • Base-Catalyzed: At high pH, the boronate anion (

    
    ) is formed.[3] If the aryl ring has electron-withdrawing groups (e.g., 2,6-difluorophenyl), the C-B bond weakens, and water protonates the ipso-carbon.
    
  • Metal-Catalyzed: Residual Palladium from a previous step can catalyze deboronation during workup.

Troubleshooting Guide:

  • Avoid Strong Bases: If using the Phase-Switch method (Module 2), use NaHCO₃ instead of Na₂CO₃ if the substrate is sensitive.

  • Temperature Control: Never heat boronic acids in basic aqueous media. Keep workups ice-cold (0°C).

  • Metal Scavenging: Remove Pd before subjecting the material to harsh pH swings (see Module 4).

Module 4: Metal Contamination (Pd Removal)

User Query: "My product is grey/brown, and I need <10 ppm Pd for the next biological assay."

Diagnosis: Palladium binds tightly to nitrogen/sulfur heterocycles often attached to boronic acids. Simple filtration through Celite only removes insoluble Pd black, not the soluble Pd-ligand complexes.

Decision Matrix: Scavenger Selection

Pd_Removal Start High Pd Content Solubility Is Product Soluble in THF/MeOH? Start->Solubility Yes Yes Solubility->Yes Dissolve No No (Low Solubility) Solubility->No Silica Use Thiol-Silica Scavenger (e.g., Si-Thiol, MP-TMT) Yes->Silica Preferred Method Carbon Activated Carbon Wash (Darco KB) No->Carbon High Surface Area Process Stir 4h @ 40°C -> Filter Silica->Process Carbon->Process

Caption: Workflow for selecting the appropriate Palladium scavenging technique based on solubility.

Protocol: Thiol-Silica Scavenging

  • Dissolve crude product in THF or MeOH (10 mL/g).

  • Add Si-Thiol or MP-TMT resin (approx. 20-50 wt% relative to crude mass, or 5 equiv relative to expected Pd).

  • Stir gently for 4-12 hours. Do not use magnetic stir bars with resins as they grind the beads; use an overhead stirrer or shaker.

  • Filter through a 0.45 µm frit.

  • Concentrate.

Module 5: The "Ghost" Impurity (Boroxine Equilibrium)

User Query: "My NMR integration is wrong. I see a second set of peaks, and the melting point is broad. Is my compound impure?"

Diagnosis: You are likely seeing the Boroxine (anhydride trimer). Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form. This is not necessarily a chemical impurity; it is a physical state issue.

The Equilibrium:



  • Dry State: Vacuum drying promotes Boroxine formation.

  • Wet State: Exposure to ambient humidity promotes Acid formation.

Verification Experiment: Run your NMR in


-MeOD  or add one drop of 

to your

tube.
  • Result: If the "impurity" peaks disappear and merge into the main peaks, it was just the boroxine. The alcohol/water breaks the anhydride ring.

  • Action: If you need the monomer for stoichiometry (e.g., Suzuki coupling), add a small amount of water to the reaction solvent.

Summary of Purification Strategies

Impurity TypeRecommended MethodKey Reagent
Silica Tailing Passivated Chromatography1% Triethylamine
Non-Polar Byproducts Phase-Switch ExtractionSorbitol / Na₂CO₃
Palladium (Soluble) Scavenging ResinSi-Thiol / MP-TMT
Boroxine (Anhydride) RehydrationWater / Methanol

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Hall, D. G. (Ed.). (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter 1: Structure, Properties, and Preparation). Link

  • Moth-Poulsen, K. (2010). Multistep Phase-Switch Synthesis by Using Liquid-Liquid Partitioning of Boronic Acids.[2] Angewandte Chemie International Edition, 49(16), 2883-2887. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

overcoming poor solubility of (2,7-Naphthyridin-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have hit a wall when working with (2,7-Naphthyridin-4-yl)boronic acid .

This compound is notoriously difficult to handle. Its poor solubility is a direct result of its molecular architecture: the highly polar, basic bicyclic naphthyridine core combined with the strong intermolecular hydrogen-bonding network of the boronic acid moiety creates an intractable crystal lattice. When you attempt a standard Suzuki-Miyaura cross-coupling, the lack of solvation prevents efficient transmetalation. Furthermore, forcing the reaction with high heat and strong aqueous base often leads to rapid protodeboronation (the hydrolytic cleavage of the C–B bond), destroying your starting material before it can couple.

This guide is designed to help you bypass these thermodynamic and kinetic roadblocks using field-proven, self-validating methodologies.

Quantitative Diagnostic Matrix: Solubility & State Profiles

Before altering your reaction chemistry, you must understand the baseline physical behavior of (2,7-Naphthyridin-4-yl)boronic acid across different media. Use this matrix to diagnose your current solvent system.

Solvent SystemEstimated SolubilityPhysical State / ObservationMechanistic Consequence & Recommendation
DCM / Hexanes < 0.1 mg/mLInsoluble, fine suspensionFails. No solvation of the boronic acid; transmetalation cannot occur.
THF / Toluene < 1.0 mg/mLCloudy suspensionPoor. Requires biphasic aqueous mixtures and vigorous stirring to function.
Methanol / EtOH ~ 5–10 mg/mLPartially solubleModerate. Alcohols can reversibly form boronate esters, aiding dissolution.
DMF / DMSO > 50 mg/mLClear solutionExcellent. Disrupts H-bonding. Best for stock solutions and mixed-solvent couplings.
Aqueous NaOH (pH >10) > 100 mg/mLClear solution (Boronate anion)High Risk. Soluble, but the electron-deficient heteroaryl ring will rapidly protodeboronate upon heating.

Troubleshooting Workflow

G Start Solubility Issue: (2,7-Naphthyridin-4-yl)boronic acid Q1 Soluble in polar aprotic (DMF/DMSO)? Start->Q1 A1_Yes Use DMF/H2O or DMSO biphasic system Q1->A1_Yes Yes A1_No Does it degrade upon heating in base? Q1->A1_No No A2_Yes Convert to MIDA Boronate (Slow-release Suzuki) A1_No->A2_Yes Yes (Protodeboronation) A2_No Convert to Pinacol Ester (BPin) A1_No->A2_No No, just insoluble Q2 Completely intractable 'brick'? A1_No->Q2 Highly insoluble A3 Solid-State Cross-Coupling (Ball-milling) Q2->A3 Yes

Decision tree for overcoming the solubility and stability challenges of (2,7-Naphthyridin-4-yl)boronic acid.

Core Troubleshooting Guides & Methodologies

Issue 1: The boronic acid degrades (protodeboronates) faster than it cross-couples in solution.

Analysis & Causality: Heteroaryl boronic acids are inherently unstable. The empty p-orbital on the sp2-hybridized boron atom makes it highly susceptible to hydrolytic cleavage, especially when the attached naphthyridine ring is electron-withdrawing. By converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate, the boron atom becomes sp3-hybridized, completely quenching its Lewis acidity. MIDA boronates are bench-stable, highly soluble in organic solvents, and slowly hydrolyze in mild aqueous base to release the reactive boronic acid in situ at a rate that perfectly matches the Pd-catalyzed transmetalation. This kinetic "slow-release" mechanism effectively eliminates protodeboronation .

Protocol A: MIDA Boronate Derivatization & Slow-Release Coupling

  • Derivatization: In a round-bottom flask, suspend (2,7-Naphthyridin-4-yl)boronic acid (1.0 eq) and MIDA (1.2 eq) in a 1:1 mixture of Toluene and DMSO (10 mL/mmol).

  • Dehydration: Attach a Dean-Stark trap filled with Toluene. Reflux the mixture for 12 hours. Causality: Removing water continuously shifts the equilibrium toward complete esterification.

  • Validation Check: Analyze an aliquot via 11B NMR. A successful conversion is validated by a chemical shift change from ~30 ppm (sp2 free boronic acid) to ~10 ppm (sp3 MIDA boronate).

  • Isolation: Concentrate the mixture under reduced pressure. Precipitate the product by adding cold diethyl ether, then filter to isolate the bench-stable Naphthyridin-MIDA boronate.

  • Slow-Release Coupling: In a Schlenk flask, combine the MIDA boronate (1.0 eq), your aryl halide (1.0 eq), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and K3PO4 (7.5 eq). Add a 5:1 mixture of 1,4-Dioxane/Water. Heat to 60°C for 6–12 hours.

MIDA_Mechanism MIDA Naphthyridin-MIDA Boronate (Bench-Stable, Soluble) FreeBA Free Boronic Acid (Transient, Reactive) MIDA->FreeBA Slow Hydrolysis Base Aqueous Base (e.g., K3PO4, 60°C) Base->FreeBA Product Cross-Coupled Product (High Yield) FreeBA->Product Rapid Transmetalation PdCat Pd Catalyst + Aryl Halide PdCat->Product

Kinetic slow-release mechanism of MIDA boronates preventing protodeboronation.

Issue 2: I am coupling with a complex polyaromatic halide, and the reaction mixture is a completely intractable "brick." No solvent dissolves both partners.

Analysis & Causality: When both coupling partners exhibit extremely low solubility, conventional solution-phase thermodynamics fail because the collision frequency between the solvated catalyst and the solid substrates approaches zero. The solution is mechanochemistry. High-temperature ball-milling provides intense kinetic and mechanical energy to drive the reaction entirely in the solid state, bypassing the need for solvation .

Protocol B: Solid-State Cross-Coupling (Mechanochemistry)

  • Preparation: Inside a glovebox, add (2,7-Naphthyridin-4-yl)boronic acid (1.5 eq), the insoluble aryl halide (1.0 eq), Pd(OAc)2 (4 mol%), SPhos (8 mol%), and K2CO3 (3.0 eq) to a 15 mL stainless-steel milling jar.

  • Dispersant Addition: Add 1,5-cyclooctadiene (1,5-cod) (10 mol%). Causality: The liquid additive acts as a microscopic dispersant and stabilizes the highly active, coordinatively unsaturated Pd(0) species generated during milling.

  • Milling Setup: Add a 10 mm stainless-steel grinding ball. Seal the jar tightly.

  • Execution: Mill the mixture at 30 Hz for 90 minutes. For high-temperature activation, apply a heat gun to the exterior of the jar to maintain an internal temperature of ~120°C (verify with an infrared thermometer).

  • Validation & Workup: Open the jar and extract the resulting fine powder with hot DMF or perform a Soxhlet extraction to isolate the cross-coupled product from the inorganic salts.

Issue 3: During the workup of my boronic acid, I get a gooey, oily residue instead of a weighable solid powder.

Analysis & Causality: Boronic acids exist in a dynamic equilibrium with their dehydrated, cyclic trimeric forms, known as boroxines. When solvents are removed under reduced pressure, varying degrees of dehydration occur. This results in an amorphous, gooey mixture of the monomer, dimer, and trimer that refuses to crystallize .

Protocol C: Azeotropic Hydrolysis and Crystallization

  • Hydrolysis: Dissolve the "goo" in a minimal amount of Tetrahydrofuran (THF). Add 5-10 equivalents of deionized water. Stir at room temperature for 30 minutes. Causality: The excess water shifts the equilibrium, fully hydrolyzing the boroxines back into the monomeric boronic acid.

  • Concentration: Remove the THF under reduced pressure on a rotary evaporator, keeping the water bath below 30°C to prevent re-dehydration.

  • Trituration: Once the organics are removed, triturate the remaining aqueous suspension with ice-cold acetonitrile. The pure, monomeric (2,7-Naphthyridin-4-yl)boronic acid will precipitate as a fine, weighable powder.

  • Validation: Filter the solid and dry it under a high vacuum for no more than 2 hours. Prolonged vacuum exposure will strip the hydroxyl protons and re-form the boroxine goo.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. URL:[Link]

  • Seo, T., Toyoshima, N., Kubota, K., & Ito, H. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(16), 6165-6175. URL:[Link]

preventing decomposition of (2,7-Naphthyridin-4-YL)boronic acid during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-NAP-27-04-B Subject: Preventing Decomposition & Optimization of Cross-Coupling Reactions Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Stability Paradox

(2,7-Naphthyridin-4-yl)boronic acid is a notoriously challenging reagent. As an electron-deficient bicyclic heteroaromatic system, it suffers from two competing instability pathways: rapid protodeboronation and oxidative degradation .

The presence of nitrogen atoms at the 2- and 7-positions renders the ring highly electron-deficient. This deficiency makes the C–B bond hyper-sensitive to nucleophilic attack (by bases) and subsequent hydrolysis, often faster than the transmetalation step in palladium-catalyzed couplings.

This guide provides a self-validating workflow to stabilize this reagent and successfully deploy it in synthesis.

Mechanism of Failure: Why It Decomposes

To prevent decomposition, you must understand the "Invisible Killer": Base-Catalyzed Protodeboronation .

In standard Suzuki-Miyaura couplings, a base is required to activate the boronic acid. However, for 2,7-naphthyridine systems, the base triggers a destructive cycle. The formation of the tetrahedral boronate "ate" complex increases electron density at the ipso-carbon (C4), making it susceptible to protonation by water or alcohols. Once protonated, the C–B bond cleaves irreversibly.

Visualization: The Protodeboronation Trap

Protodeboronation Start (2,7-Naphthyridin-4-yl) boronic acid AteComplex Tetrahedral Boronate 'Ate' Complex Start->AteComplex Activation Base Base (OH- or RO-) Base->AteComplex Transition Ipso-Protonation (Rate Limiting Step) AteComplex->Transition + H+ ProtonSource Proton Source (H2O / MeOH) ProtonSource->Transition Product Decomposed Product (2,7-Naphthyridine) Transition->Product C-B Cleavage

Figure 1: The mechanism of base-catalyzed protodeboronation. Note that the presence of protons (water/alcohol) during the "ate" complex stage is the critical failure point.

Experimental Protocols & Stabilization Strategies

Do not use standard aqueous Suzuki conditions (e.g.,


). The half-life of your starting material in these conditions is likely 

minutes at

.
Strategy A: The Anhydrous "Rescue" Protocol

Use this if you must use the free boronic acid. This protocol eliminates the proton source required for decomposition.

Reagents:

  • Base: Anhydrous Potassium Phosphate (

    
    ) or Cesium Fluoride (CsF).
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (stored over molecular sieves).

  • Catalyst: Pd(OAc)

    
     + SPhos (or XPhos). These ligands accelerate transmetalation, outcompeting decomposition.
    

Step-by-Step:

  • Drying: Flame-dry a reaction vial and cool under Argon.

  • Loading: Add (2,7-Naphthyridin-4-yl)boronic acid (1.2 equiv), Aryl Halide (1.0 equiv), finely ground anhydrous

    
     (3.0 equiv), and Catalyst (2-5 mol%).
    
  • Purge: Seal and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous Dioxane via syringe.

  • Activation: Heat to

    
    .
    
    • Note: If using CsF, you can often run this at lower temperatures (

      
      ).
      
Strategy B: Conversion to Pinacol Ester (Recommended)

The pinacol ester is significantly more stable towards protodeboronation due to the steric bulk and the "tied-back" nature of the diol, which reduces the rate of hydrolysis.

Protocol:

  • Dissolve the boronic acid in anhydrous THF.

  • Add 1.1 equivalents of Pinacol.

  • Add anhydrous

    
     (to sequester water generated).
    
  • Stir at Room Temperature for 2 hours.

  • Filter and concentrate. Do not perform aqueous workup. Use the crude ester directly in coupling.

Strategy C: The MIDA Boronate Solution (Ultimate Stability)

If the pinacol ester still decomposes, synthesize the MIDA (N-methyliminodiacetic acid) boronate. The


 hybridized boron in the MIDA complex is chemically inert to transmetalation and hydrolysis until released.

Workflow:

  • Synthesis: Reflux boronic acid with MIDA in Toluene/DMSO.

  • Coupling: Use "Slow Release" conditions (

    
     10:1). The water slowly hydrolyzes the MIDA to the active acid at the same rate it is consumed by the catalyst, keeping the standing concentration of unstable acid low [1].
    

Comparative Stability Data

FeatureFree Boronic AcidPinacol EsterMIDA BoronatePotassium Trifluoroborate (

)
Shelf Stability Poor (Hygroscopic, Oxidizes)GoodExcellent (Indefinite)Excellent
Hydrolysis Rate Very HighModerateZero (until activated)Low
Atom Economy HighModerateLowHigh
Rec. Base Anhydrous


or

Aqueous


Success Probability 20%60%>90%80%

Troubleshooting Guide

Decision Matrix for Optimization

Optimization Problem Reaction Failed? CheckSM Is Boronic Acid Consumed? Problem->CheckSM CheckProd Is Product Formed? CheckSM->CheckProd Yes Poison Catalyst Poisoning (N-Coordination) CheckSM->Poison No (SM remains) Decomp Protodeboronation (Decomposition) CheckProd->Decomp No (Only Naphthyridine found) Sol1 Switch to Anhydrous Conditions (CsF/Dioxane) Decomp->Sol1 Sol3 Increase Catalyst Load or use Buchwald Ligands Poison->Sol3 Sol2 Switch to MIDA or Pinacol Ester Sol1->Sol2 If fails

Figure 2: Troubleshooting logic flow. Identify if the failure is kinetic (poisoning) or thermodynamic (decomposition).

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned black immediately. Is this bad? A: Palladium turning black ("Pd black") indicates the precipitation of inactive Pd(0) clusters. This often happens if the oxidative addition is slow or if the ligand is insufficient.

  • Fix: Increase the ligand-to-metal ratio (e.g., 2:1 for SPhos:Pd) or use a precatalyst like XPhos Pd G3 .

Q: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate the coupling, they also accelerate the protodeboronation.

  • Recommendation: Only use microwave heating if you are using the Pinacol Ester or MIDA Boronate . For the free acid, conventional heating at lower temperatures is safer.

Q: The boronic acid has turned into a sticky gum in the bottle. Can I use it? A: It has likely dehydrated to the boroxine (trimer) or oxidized.

  • Fix: Attempt to recrystallize from hot water/acetonitrile (risky due to hydrolysis) or, better yet, convert the entire batch to the Pinacol ester immediately. The ester can be purified by silica chromatography, whereas the acid cannot.

Q: Why do you recommend CsF (Cesium Fluoride)? A: Fluoride acts as a base to activate the boron (forming a fluoroborate species) but is less basic than hydroxide or carbonate. This milder activation often facilitates transmetalation without triggering the rapid protonation of the ring [2].

References

  • Gillis, E. P., & Burke, M. D. (2007). A simple and general solution for the iterative synthesis of polyene natural products using MIDA boronates. Journal of the American Chemical Society, 129(21), 6716-6717.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286.

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • BenchChem Technical Library. (2024). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. (Analogous heteroaryl stability data).

Technical Support Center: Optimizing Base and Solvent for Suzuki Coupling of Heteroarylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving heteroarylboronic acids. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and practical, field-proven insights to address the specific challenges encountered when working with these often-sensitive substrates. As Senior Application Scientists, we understand that success in drug development and complex molecule synthesis hinges on the fine-tuning of reaction parameters. This resource is structured to explain the fundamental principles behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are heteroarylboronic acids considered challenging substrates in Suzuki coupling?

Heteroarylboronic acids present unique challenges primarily due to two factors:

  • Electronic Properties : π-deficient heterocycles, such as pyridine and pyrimidine, can slow the critical transmetalation step in the catalytic cycle.[1] The Lewis basic nitrogen atoms in these rings can also coordinate to the palladium catalyst, leading to deactivation.[1][2] Conversely, π-rich heterocycles like furan and thiophene are more reactive in transmetalation but are also more susceptible to decomposition.[1]

  • Instability and Protodeboronation : A significant side reaction is protodeboronation, the cleavage of the C-B bond by a proton source (often water), which is particularly problematic for electron-rich or certain heteroaromatic boronic acids.[1][3][4][5] This undesired reaction consumes the boronic acid and reduces the overall yield.[4][6]

Q2: What is the primary role of the base in the Suzuki coupling of heteroarylboronic acids?

The base plays a multifaceted and critical role in the Suzuki-Miyaura catalytic cycle.[7][8] Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻).[8][9][10][11] This "ate" complex is more readily transferred to the palladium center during the transmetalation step.[7][9][10] The base also facilitates the formation of the active palladium complex and can accelerate the final reductive elimination step.[7]

Q3: How does the choice of solvent impact the reaction?

The solvent system is crucial for a successful Suzuki coupling. It must:

  • Ensure Solubility : All reactants, including the heteroarylboronic acid, the coupling partner, the base, and the catalyst, must be sufficiently soluble.[2][12]

  • Influence Reaction Kinetics : The solvent can affect reaction rates by stabilizing intermediates and influencing the solubility of the base.[12]

  • Facilitate Biphasic vs. Monophasic Conditions : Many Suzuki couplings are run in biphasic systems (e.g., an organic solvent and water).[3][7][12] Water can be beneficial for dissolving inorganic bases and activating the boronic acid.[3][13] However, for highly water-sensitive substrates, anhydrous conditions may be necessary.[14][15]

Troubleshooting Guide

Issue 1: Low or No Product Formation

A common issue is the failure of the reaction to proceed to completion. This can be due to several factors related to the base and solvent.

Causality and Troubleshooting Steps:
  • Inadequate Base Strength or Solubility : If the base is not strong enough or is insoluble in the reaction medium, it cannot effectively activate the boronic acid.

    • Solution : Screen a range of bases with varying strengths and solubilities. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[8][16] Ensure the base is a fine powder to maximize surface area and improve solubility.[15]

  • Poor Solubility of Reactants : If the heteroarylboronic acid or the coupling partner is not fully dissolved, the reaction will be slow or incomplete.

    • Solution : Choose a solvent system that solubilizes all components. Common choices include toluene, THF, and dioxane, often with the addition of water to dissolve the base.[3][7] For highly polar substrates, more polar aprotic solvents like DMF or DMAc may be necessary, though they should be used with caution as they can sometimes interfere with the catalyst.[3][17]

  • Catalyst Deactivation : As mentioned, Lewis basic heteroatoms can poison the palladium catalyst.

    • Solution : Employing more electron-rich and bulky phosphine ligands can often overcome this issue.[18]

Issue 2: Significant Protodeboronation

The observation of the corresponding arene byproduct from your boronic acid is a clear sign of protodeboronation.

Causality and Troubleshooting Steps:
  • Excessive Water and/or Strong Base : This combination can accelerate the cleavage of the C-B bond, especially at elevated temperatures.[4][5][15]

    • Solution 1: Use Milder Bases : Switching to milder bases like potassium fluoride (KF) or using a weaker carbonate can reduce the rate of protodeboronation.[15]

    • Solution 2: Minimize Water Content : While some water can be beneficial, excessive amounts can be detrimental.[4][13] Consider using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) for particularly sensitive substrates.[14][15]

    • Solution 3: Use Stabilized Boron Reagents : Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can protect the C-B bond.[15][18] These act as "slow-release" sources of the active boronic acid.[15]

Issue 3: Homocoupling of the Boronic Acid

The formation of a biaryl byproduct from the coupling of two boronic acid molecules is a common side reaction.

Causality and Troubleshooting Steps:
  • Presence of Oxygen : Oxygen can facilitate the oxidative homocoupling of boronic acids, catalyzed by palladium.[3][4]

    • Solution : Ensure the reaction mixture is rigorously degassed.[4][18] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen.[18][19]

  • Use of a Pd(II) Precatalyst : Pd(II) sources like Pd(OAc)₂ are reduced to the active Pd(0) in situ. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[3][4]

    • Solution : Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[4]

Data-Driven Optimization

Table 1: Comparative Performance of Common Inorganic Bases

The choice of base can significantly impact the yield. The following table provides a general comparison, though optimal conditions are always substrate-dependent.[8][16]

BaseTypical Yield Range (%)Relative CostKey Characteristics
Na₂CO₃ 90-98LowCost-effective and widely used; a good starting point.[8][20]
K₂CO₃ 85-95LowSimilar to Na₂CO₃, with potentially different solubility.[8]
Cs₂CO₃ 90-99HighOften gives superior yields, especially with challenging substrates, due to higher solubility in organic solvents.[8][21]
K₃PO₄ 88-98MediumA strong, non-nucleophilic base effective for heteroaryl and sterically hindered substrates; can prevent side reactions.[8]
NaOH 70-90Very LowStrong and inexpensive, but its high nucleophilicity can lead to side reactions like ester hydrolysis.[8]
KF VariableMediumA milder base that can be effective when base-labile functional groups are present.[11]
Table 2: Common Solvents and Their Properties

The solvent system plays a pivotal role in reaction success.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Notes
Toluene 2.4111Common non-polar solvent, often used in biphasic systems with water.[3][7]
1,4-Dioxane 2.2101A polar aprotic ether, frequently used with water.[3][7][13] Note: Peroxide formation risk.
Tetrahydrofuran (THF) 7.666A polar aprotic ether, good for lower temperature reactions.[3][7] Note: Peroxide formation risk.
N,N-Dimethylformamide (DMF) 36.7153Highly polar aprotic solvent, can improve solubility of polar substrates but may interfere with the catalyst.[3]
Acetonitrile (ACN) 37.582Polar aprotic solvent, sometimes effective but can react with certain bases.[13][14]
Water 80.1100Used as a co-solvent to dissolve inorganic bases and can accelerate the reaction.[7][13] Environmentally friendly.[12]

Experimental Protocols & Workflows

Workflow for Optimizing Base and Solvent

This workflow provides a systematic approach to finding the optimal conditions for your specific heteroarylboronic acid coupling.

Suzuki_Cycle cluster_activation Activation Step Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII_A R1-Pd(II)-X L_n OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R1-Pd(II)-R2 L_n Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 regenerates Product R1-R2 RedElim->Product BoronicAcid R2-B(OH)2 AteComplex [R2-B(OH)3]⁻ BoronicAcid->AteComplex Base Base (e.g., K3PO4) in Solvent (e.g., Dioxane/H2O) Base->AteComplex activates AteComplex->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of the boronic acid by the base.

This diagram illustrates how the base is essential for forming the boronate "ate" complex, which is the active species in the transmetalation step. [7][9][10]The solvent's role is to bring all these components together in the correct phase to allow the cycle to proceed efficiently.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Allais, C., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Angewandte Chemie International Edition. [Link]

  • Chen, B., et al. (2018). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]

  • Kassel, S. H., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]

  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]

  • Reiners, T., et al. (2012). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? Chemistry – A European Journal. [Link]

  • Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

  • Wang, L., et al. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry. [Link]

  • Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Scilit. [Link]

  • Effect of solvent on the Suzuki reaction a. ResearchGate. [Link]

  • Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. [Link]

  • Lipshutz, B. H., et al. (2008). Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters. [Link]

  • Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kassel, S. H., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]

  • Ghaffar, T., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Screening of different bases for Suzuki coupling a. ResearchGate. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation. Chemical Communications. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. Organic Process Research & Development. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of (2,7-Naphthyridin-4-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the scale-up, isolation, and downstream application of (2,7-Naphthyridin-4-YL)boronic acid.

Heteroaryl boronic acids containing basic nitrogen atoms are notoriously unstable. This guide bypasses generic advice, focusing strictly on the thermodynamic and kinetic realities of naphthyridinyl systems to provide self-validating, field-proven solutions.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why does (2,7-Naphthyridin-4-YL)boronic acid rapidly degrade during standard aqueous workup and storage?

Root Cause (Causality): The degradation is driven by protodeboronation , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[1]. For basic heteroaromatics like 2,7-naphthyridine, this is not a simple thermal degradation; it is highly pH-dependent.

  • At Neutral pH: The basic nitrogen in the naphthyridine ring protonates, forming a zwitterionic species with the boronic acid moiety. This zwitterion undergoes rapid unimolecular fragmentation of the C-B bond[1].

  • At High pH: The formation of a highly reactive aryl boronate anion (

    
    ) accelerates base-catalyzed hydrolysis[2].
    
  • Esterification Fallacy: Converting the boronic acid to a pinacol ester (Bpin) does not guarantee stability. Esterification does not necessarily impart greater stability against protodeboronation, as prehydrolytic pathways (ester

    
     acid 
    
    
    
    degradation) often dominate under aqueous-organic conditions[3],[4].
Q2: We are scaling up the synthesis using Miyaura borylation with at 80°C, but the yield drops significantly at the 100g scale. What is the process flaw?

Root Cause (Causality): Prolonged thermal stress at scale. Batch scale-up increases heating and cooling times, exposing the labile naphthyridinyl boronic acid to extended periods at 80°C, triggering thermal protodeboronation. Furthermore,


 suffers from poor atom economy, and removing the pinacol byproduct at scale often requires harsh purification steps that further degrade the product[5].
Solution:  Transition to Tetrahydroxydiboron (BBA) . BBA allows for Miyaura borylation at significantly lower temperatures (25–35 °C) when paired with highly active catalysts (e.g., Pd-168). This completely avoids the pinacol byproduct and has been successfully validated on up to a 65 kg pilot-plant scale[6].
Q3: How can we mitigate protodeboronation during the downstream Suzuki-Miyaura cross-coupling (SMC) step?

Root Cause (Causality): SMC traditionally requires basic aqueous conditions, which perfectly align with the peak protodeboronation kinetics of heteroaryl boronic acids[7]. Solution:

  • Telescoping: Do not isolate the boronic acid. Perform a one-pot borylation/SMC sequence[8].

  • Additives: Utilize anhydrous conditions with trimethyl borate as an additive. Trimethyl borate solubilizes in situ-generated boronate complexes and attenuates the Lewis-basicity of the naphthyridine nitrogens, buffering the system against base-promoted catalyst inhibition and protodeboronation[9].

Part 2: Mechanistic & Workflow Visualizations

Protodeboronation A (2,7-Naphthyridin-4-YL)boronic acid (Amphoteric State) B Zwitterionic Species (Protonated N / Boronate) A->B Neutral pH Equilibrium C Boronate Anion (High pH Environment) A->C Base Addition (e.g., OH-) D Protodeboronated Product (2,7-Naphthyridine) B->D Unimolecular C-B Cleavage (Rapid Degradation) C->D Base-Catalyzed Hydrolysis (Kinetic Pathway)

Caption: Mechanistic pathways of protodeboronation in basic heteroaryl boronic acids.

Workflow N1 4-Halo-2,7-naphthyridine + BBA N2 Miyaura Borylation (Pd-168, 25-35°C) N1->N2 N3 IPC (HPLC) Verify >95% Conv. N2->N3 N5 Thermal Degradation (If T > 65°C) N2->N5 Thermal Stress N4 Telescoped SMC Add Aryl Halide + Base N3->N4 Pass

Caption: Telescoped Miyaura borylation and cross-coupling workflow to prevent thermal degradation.

Part 3: Quantitative Process Comparison

To select the optimal scale-up route, compare the thermodynamic requirements and protodeboronation risks of standard methodologies.

Synthesis MethodologyBoron SourceOperating TempResidence / Rxn TimeProtodeboronation RiskScale-up Suitability
Traditional Miyaura

80–100 °C12–24 HoursHigh (Thermal)Poor (Pinacol removal issues)
Low-Temp Miyaura BBA (Tetrahydroxydiboron)25–35 °C4–6 HoursLow Excellent (Validated to 65 kg)
Continuous Flow Li/Hal Exchange Triisopropyl borate-78 °C to 20 °C< 1 Second (Residence)Very Low Excellent (60 g/h throughput)

Data synthesized from process chemistry scale-up reports[6],[10].

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Proceeding to the next step is contingent upon passing specific In-Process Controls (IPCs).

Protocol A: Telescoped Low-Temperature Miyaura Borylation using BBA

Designed to bypass pinacol ester hydrolysis and thermal degradation[5],[6].

Step 1: Reaction Setup (Oxygen-Free Environment)

  • Charge a dry reactor with 4-bromo-2,7-naphthyridine (1.0 equiv), Tetrahydroxydiboron (BBA) (2.0 equiv), and potassium acetate (3.0 equiv).

  • Causality Note: BBA is highly sensitive to oxygen-induced decomposition into boric acid[6]. Sparging the solvent (Methanol, 10 vol) with nitrogen for 30 minutes prior to addition is strictly required.

  • Add the degassed Methanol, followed by the catalyst Pd-168 (0.25 mol %).

Step 2: Low-Temperature Borylation

  • Stir the reaction mixture at 25–35 °C. Do not exceed 35 °C to prevent base/Pd-catalyzed protodeboronation[6].

  • IPC Check 1: At 4 hours, sample the reaction for HPLC analysis. The protocol is self-validating if the Liquid Chromatography Area Percent (LCAP) shows >95% conversion of the starting halide.

Step 3: Telescoped Suzuki-Miyaura Cross-Coupling

  • Without isolating the boronic acid, add the electrophilic coupling partner (aryl halide, 0.9 equiv) directly to the reactor[8].

  • Add trimethyl borate (2.0 equiv) to buffer the Lewis-basicity of the naphthyridine nitrogens and prevent catalyst poisoning[9].

  • Introduce aqueous

    
     (degassed) and heat to 50 °C until IPC Check 2 confirms >98% consumption of the electrophile.
    
Protocol B: Continuous Flow Lithiation/Borylation

Designed for ultra-fast kinetics, preventing the basic naphthyridine ring from decomposing the organolithium intermediate[10].

Step 1: System Priming

  • Configure a three-stage mesoreactor flow system (Syringe pumps

    
     T-mixer 
    
    
    
    Residence tubing).
  • Prime Pump A with 4-bromo-2,7-naphthyridine in anhydrous THF. Prime Pump B with n-BuLi in hexanes. Prime Pump C with triisopropyl borate in THF.

Step 2: Halogen-Lithium Exchange

  • Mix Stream A and Stream B at -78 °C.

  • Causality Note: The residence time in Reactor 1 must be strictly controlled to < 1 second. Extended residence times will lead to nucleophilic attack of the organolithium on the naphthyridine core of adjacent molecules.

Step 3: Borate Quench & Telescoping

  • The lithiated intermediate flows immediately into T-mixer 2, merging with Stream C (triisopropyl borate) at 0 °C to form the boronate complex.

  • IPC Check: Divert a 1 mL aliquot to a quench vial containing

    
    . LC-MS must confirm the mass of the (2,7-Naphthyridin-4-YL)boronic acid with <2% of the protonated debromination byproduct.
    
  • The stream can now be fed directly into a third reactor containing a homogeneous Pd-catalyst and aryl halide for continuous flow cross-coupling[10].

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. 4

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. 2

  • Protodeboronation (Mechanistic Overview). Wikipedia. 1

  • Protodeboronation of (Hetero)Arylboronic Esters (PubMed Abstract). National Institutes of Health. 11

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. 5

  • Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development (ACS). 6

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. 9

  • Advancing Base-Metal Catalysis: Developing Nickel Catalysis for the Direct Telescope of Miyaura Borylation and Suzuki–Miyaura Cross-Coupling Reactions. Organic Process Research & Development (ACS). 8

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Scilit. 7

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. 10

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in Boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical methods in boronic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and analysis. The following information is structured to provide in-depth, experience-based insights and practical troubleshooting advice to ensure the integrity of your synthetic processes and final compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in boronic acid synthesis and the analytical techniques used for their detection.

Q1: What are the most common impurities I should expect in my boronic acid synthesis?

A1: Impurities in boronic acid synthesis can originate from starting materials, side reactions, or degradation. Common classes of impurities include:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of three boronic acid molecules.[1][2] Their formation is a reversible equilibrium and can complicate analysis by introducing new, higher molecular weight species.[3][4][5]

  • Starting Materials and Reagents: Unreacted starting materials, such as aryl halides or organometallic reagents, and residual catalysts (e.g., palladium) are common.[1][6]

  • Protodeborylation Products: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is particularly prevalent with electron-deficient systems like pyrimidine boronic acids.[6][7]

  • Homocoupling Products: The coupling of two boronic acid molecules can occur as a side reaction.

  • Oxidation and Hydrolysis Products: Boronic acids can be susceptible to oxidation and hydrolysis, leading to the formation of phenols and other degradation products.[1][8]

  • Residual Solvents: Solvents used in the reaction or purification steps are frequently observed.[1]

  • Boric Acid: Commercial boronic acids may contain residual boric acid, which is often silent in ¹H NMR but detectable by ¹¹B NMR.[9]

Q2: Which analytical technique is the "gold standard" for boronic acid purity analysis?

A2: There isn't a single "gold standard" as the optimal technique depends on the specific analytical goal (e.g., routine purity check, trace impurity quantification, structural elucidation). However, a combination of techniques is often employed for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC) is widely used for routine purity assessment and quantification of known impurities, especially when coupled with a UV detector for chromophoric compounds.[10][11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying unknown impurities by providing molecular weight information.[13][14] It is particularly powerful for trace-level quantification.[10][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) is invaluable for structural elucidation of the main component and impurities. ¹¹B NMR is particularly useful for observing different boron species, such as boronic acids, boronate esters, and boroxines.[1][16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile boronic acids or those that can be derivatized to increase their volatility.[18][19][20]

Q3: How can I detect and quantify boroxine formation?

A3: Boroxine formation is a common equilibrium phenomenon that can complicate analysis.[3][4][5]

  • Mass Spectrometry (MS): Boroxines will appear as higher molecular weight species, typically corresponding to [3M - 3H₂O + H]⁺, where M is the molecular weight of the boronic acid.[1]

  • NMR Spectroscopy: The presence of boroxines can lead to broadened or multiple sets of signals in ¹H and ¹³C NMR spectra due to the equilibrium between the boronic acid and the boroxine.[1] In ¹¹B NMR, boroxines often show a distinct chemical shift compared to the corresponding boronic acid. Dissolving the sample in a coordinating solvent like d4-methanol can help break up the boroxine and simplify the spectrum.[1]

  • HPLC: Under reversed-phase conditions, boroxines may appear as separate, often broader, peaks that can be challenging to resolve from the boronic acid monomer.

Q4: Are there specific challenges when analyzing boronic pinacol esters?

A4: Yes, the primary challenge with boronic pinacol esters is their susceptibility to on-column hydrolysis to the corresponding, more polar boronic acid during reversed-phase HPLC analysis.[11][21] This can lead to inaccurate quantification and peak tailing. To mitigate this, consider using a column with low silanol activity and a mobile phase without a pH modifier.[21][22]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the analysis of your boronic acid samples.

Problem 1: I see unexpected or broad peaks in my ¹H NMR spectrum.
Possible CauseSuggested Solution
Residual Solvents Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents.
Boroxine Formation The presence of boroxine trimers can lead to complex and broadened signals.[1] Try dissolving the sample in a coordinating solvent like d4-methanol, which can help break up the anhydride.[1]
Protodeborylation Look for signals corresponding to the aromatic or vinylic proton that has replaced the boronic acid group. Compare the spectrum to a reference spectrum of the expected protodeborylated impurity if available.
Paramagnetic Impurities Residual palladium from the synthesis can cause significant peak broadening. Consider treating your sample with a palladium scavenger before analysis.
Starting Materials Compare the spectrum with the NMR of the starting materials used in the synthesis.[1]
Problem 2: My boronic acid shows poor retention on a C18 HPLC column.
Possible CauseSuggested Solution
High Polarity Boronic acids can be highly polar, leading to poor retention in reversed-phase chromatography.[11]
- Use a Polar-Embedded or Polar-Endcapped Column: These columns offer enhanced retention for polar analytes.
- Employ a Mixed-Mode Column: These columns provide multiple interaction mechanisms (e.g., reversed-phase and ion-exchange) for improved retention of polar compounds.[11]
- Adjust Mobile Phase pH: For boronic acids with ionizable functional groups, adjusting the pH can alter their polarity and improve retention. Be mindful that pH can also influence the stability of some boronic acids.
On-column Hydrolysis of Boronate Esters If analyzing a boronate ester, on-column hydrolysis can produce the more polar and less retained boronic acid.[11][21]
- Minimize Water in the Mobile Phase: While some water is necessary for reversed-phase chromatography, using a higher organic content in the initial mobile phase can reduce hydrolysis.
- Use a Column with Low Silanol Activity: This can minimize interactions that may catalyze hydrolysis.[21][22]
Problem 3: I am having difficulty obtaining a clean mass spectrum.
Possible CauseSuggested Solution
Poor Ionization Boronic acids may not ionize well under certain conditions.
- Try Different Ionization Sources: Experiment with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
- Optimize Ionization Mode: Acquire data in both positive and negative ion modes.[1]
- Derivatization: Derivatizing the boronic acid can sometimes improve ionization efficiency and sensitivity.[14][15]
Boroxine Formation The presence of boroxine trimers will result in peaks at higher m/z values.[1]
- Use Gentle Ionization Techniques: This can help minimize in-source fragmentation or association.
- Derivatize to the Pinacol Ester: This can prevent boroxine formation.[1]
In-source Reactions Boronic acids can sometimes form adducts with solvent molecules in the ion source.
- Optimize Source Parameters: Adjusting source temperature and gas flows can help minimize adduct formation.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key analytical techniques.

Protocol 1: General Purpose HPLC-UV Method for Boronic Acid Purity

This protocol is a good starting point for assessing the purity of aromatic boronic acids.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[1]

  • Gradient: A typical starting point is a linear gradient from 5% to 95% B over 15-20 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at a suitable wavelength (e.g., 210 nm or a wavelength where the analyte has maximum absorbance).[1]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a mixture of acetonitrile and water.[11] Filter through a 0.22 or 0.45 µm syringe filter before injection.[11]

Protocol 2: ¹H and ¹¹B NMR Sample Preparation and Analysis
  • Sample Preparation for ¹H NMR: Dissolve approximately 5-10 mg of the boronic acid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[1]

  • Addressing Boroxine in ¹H NMR: If the spectrum shows broad or complex signals, prepare a sample in d₄-methanol to help break down boroxine anhydrides.[1]

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. This will provide information on the different boron species present.[1][16]

  • Data Analysis:

    • ¹H NMR: Integrate all peaks to estimate the relative amounts of impurities. Pay close attention to the regions where aromatic, vinylic, and hydroxyl protons are expected to appear.[1]

    • ¹¹B NMR: Identify the characteristic chemical shifts for boronic acids (typically broad signals) and any other boron-containing species.[16][23]

Protocol 3: GC-MS Analysis of Volatile Boronic Acids (with Derivatization)

This method is suitable for boronic acids that are volatile or can be made volatile through derivatization.

  • Derivatization (if necessary): For non-volatile boronic acids, derivatization is often required to improve volatility and thermal stability.[10] A common method is the conversion to a more stable ester.

  • Sample Preparation: Dissolve the derivatized or underivatized sample in an aprotic solvent (e.g., carbon tetrachloride) to avoid decomposition.[18]

  • GC Column: A standard non-polar or medium-polarity column is often suitable.

  • Injection: Use a split or splitless injection depending on the concentration of the analyte.

  • Temperature Program: Develop a temperature gradient that effectively separates the analytes of interest.

  • MS Detection: Use electron ionization (EI) and scan a suitable mass range to detect the molecular ion and characteristic fragments.

IV. Visualizations

Workflow for Impurity Identification in Boronic Acid Synthesis

G cluster_0 Initial Analysis cluster_1 Impurity Detection & Characterization cluster_2 Identification & Quantification A Synthesized Boronic Acid Sample B Perform Initial Purity Screen (e.g., HPLC-UV, TLC) A->B C Unexpected Peaks Detected? B->C D LC-MS Analysis for Molecular Weight C->D Yes F GC-MS for Volatile Impurities C->F Volatiles Suspected E NMR Spectroscopy (1H, 13C, 11B) for Structure D->E G Compare Data to Known Impurities (Starting Materials, Boroxines, etc.) E->G H Structure Elucidation of Unknown Impurities E->H I Develop & Validate Quantitative Method (e.g., HPLC, qNMR) G->I H->I J Final Purity Assessment I->J

Caption: A general workflow for the identification and quantification of impurities in boronic acid synthesis.

Decision Tree for Selecting an Analytical Method

G cluster_0 Method Selection cluster_1 Recommended Techniques A What is the Analytical Goal? B Routine Purity Check? A->B C Trace Level Quantification? A->C D Structural Elucidation? A->D E Volatile Impurities? A->E F HPLC-UV B->F G LC-MS/MS C->G H NMR (1H, 13C, 11B) D->H I GC-MS E->I

Sources

Validation & Comparative

Strategic Selection in Heterocyclic Couplings: (2,7-Naphthyridin-4-yl)boronic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists targeting the 2,7-naphthyridine scaffold—a privileged structure in kinase inhibition and anti-infective research—the introduction of the moiety via Suzuki-Miyaura coupling presents a distinct set of electronic challenges.

Unlike the notoriously unstable 2-pyridylboronic acids, (2,7-Naphthyridin-4-yl)boronic acid possesses a structural advantage: the boron atom is positioned


 to the N-2 nitrogen, mitigating the rapid protodeboronation pathways associated with 

-heteroatom substitution. However, its significant electron deficiency (due to two ring nitrogens) creates a "nucleophilicity gap" in the transmetallation step.

This guide objectively compares this reagent against standard and protected alternatives, providing evidence-based protocols to maximize yield and minimize catalyst poisoning.

Part 1: Chemical Profile & Mechanistic Positioning

To select the right reagent, one must understand the electronic landscape of the substrate. The 2,7-naphthyridine ring system functions as a highly electron-deficient "diazanaphthalene."

Structural Analysis[1][2]
  • Position 4 Geometry: The C-B bond is

    
     to the N-2 nitrogen and adjacent to the bridgehead (C4a).
    
  • Electronic Consequence:

    • Stability: Moderate. It lacks the lone-pair repulsion and zwitterionic instability that plagues 2-pyridyl boronic acids.

    • Reactivity: Low. The electron-withdrawing nature of the bicyclic system renders the carbon-boron bond less nucleophilic. This slows the transmetallation step in the catalytic cycle, often making it the rate-determining step (RDS).

    • Catalyst Interaction: The N-2 and N-7 nitrogens are Lewis basic and can competitively bind to Palladium, potentially poisoning the active catalyst species if not crowded out by bulky ligands.

Comparative Stability/Reactivity Spectrum

The following diagram visualizes where (2,7-Naphthyridin-4-yl)boronic acid sits relative to common alternatives.

StabilitySpectrum cluster_legend Performance Zone Phenyl Phenylboronic Acid (Benchmark) Py3 3-Pyridylboronic Acid (Stable, Reactive) Phenyl->Py3 Increasing e- Deficiency Nap4 (2,7-Naphthyridin-4-yl) boronic acid (Stable, Low Nucleophilicity) Py3->Nap4 High e- Deficiency Slow Transmetallation Py2 2-Pyridylboronic Acid (Unstable, Rapid Hydrolysis) Nap4->Py2 Positional Instability (Alpha-N Effect)

Figure 1: Reactivity and stability spectrum of heterocyclic boronic acids. The 2,7-naphthyridin-4-yl species sits in the "Yellow Zone"—chemically stable enough to isolate, but electronically sluggish in coupling.

Part 2: Performance Comparison Guide

This table benchmarks the free boronic acid against its protected esters and analogs.

Feature(2,7-Naphthyridin-4-yl)boronic AcidPinacol Ester (Bpin)MIDA Boronate3-Pyridylboronic Acid (Analog)
Stability (Shelf) Moderate (Hygroscopic, potential dehydration to boroxine)High (Stable solid)Very High (Air/Moisture stable)High
Protodeboronation Slow (pH dependent)Very SlowNegligible (Protected)Slow
Transmetallation Slow (Requires base activation)Very Slow (Requires hydrolysis first)Controlled Release (Slow but steady)Moderate
Atom Economy HighModerate (Discard pinacol)Low (Discard MIDA)High
Purification Difficult (Amphoteric, streaks on silica)Easy (Non-polar, silica stable)Easy (Silica stable)Moderate
Cost High / Custom SynthesisHighVery HighLow
The "Pinacol Trap"

Critical Insight: Researchers often default to Pinacol esters (Bpin) for stability. However, for electron-deficient heterocycles like 2,7-naphthyridine, the Bpin ester is too stable. It hydrolyzes slowly to the active boronic acid species in the reaction mixture, potentially stalling the reaction if the hydrolysis rate is slower than the catalyst decomposition rate.

  • Recommendation: Use the free boronic acid if available. If using Bpin, add a promoter like KHF₂ or use a high-water-content solvent system to accelerate hydrolysis.

Part 3: Experimental Protocols

Protocol A: The "Standard" Optimized Condition (High Success Rate)

This protocol utilizes SPhos , a bulky, electron-rich Buchwald ligand that facilitates oxidative addition (crucial for the halide partner) and prevents N-coordination poisoning by the naphthyridine.

  • Substrates: (2,7-Naphthyridin-4-yl)boronic acid (1.2 equiv) + Aryl Bromide/Chloride (1.0 equiv).[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (8 mol%) OR Pd(OAc)₂ + XPhos.

  • Base: K₃PO₄ (3.0 equiv) – Phosphate is superior to carbonate for sensitive heterocycles.

  • Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1).

  • Temperature: 100°C.

Step-by-Step:

  • Charge a reaction vial with the boronic acid, aryl halide, Pd source, ligand, and base.

  • Seal and purge with Argon/Nitrogen (3 cycles). Oxygen exclusion is critical to protect the electron-rich ligand.

  • Add degassed solvent mixture via syringe.

  • Heat to 100°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water. Note: Naphthyridines are polar; ensure the product is not lost in the aqueous layer. Check pH of aqueous layer; adjust to pH ~8-9 to keep the pyridine nitrogens unprotonated and organic-soluble.

Protocol B: The "Difficult Substrate" Condition (Copper-Mediated)

If Protocol A fails (low conversion), the issue is likely the slow transmetallation of the electron-deficient boron. Copper(I) salts can bridge this gap.

  • Additives: Cu(I) Thiophene-2-carboxylate (CuTC) (1.2 equiv) or CuI (10 mol%).

  • Mechanism: Copper undergoes transmetallation with the boron first, forming a more reactive organocopper species that transfers the naphthyridine to Palladium.

Part 4: Decision Framework

Use this logic flow to determine the optimal strategy for your specific coupling partner.

DecisionTree Start Start: Coupling 2,7-Naphthyridin-4-yl Boron Species CheckHalide Is the Coupling Partner Electron-Poor (e.g., Pyridine, Nitro-benzene)? Start->CheckHalide YesPoor Yes: Double Electron Deficiency (Very Slow Reaction) CheckHalide->YesPoor Yes NoRich No: Partner is Electron-Neutral/Rich (Standard Suzuki) CheckHalide->NoRich No UseMIDA Strategy: Use MIDA Boronate Slow Release prevents decomposition YesPoor->UseMIDA CheckScale Is Scale > 1g? NoRich->CheckScale SmallScale Small Scale (<100mg) CheckScale->SmallScale LargeScale Large Scale (>1g) CheckScale->LargeScale ProtocolA Use Protocol A (Pd-SPhos / K3PO4) SmallScale->ProtocolA ProtocolB Use Free Boronic Acid (Avoid Pinacol esters to save cost/time) LargeScale->ProtocolB

Figure 2: Decision tree for selecting the optimal boron source and protocol based on coupling partner electronics and reaction scale.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: A General Solution for Unstable Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14092-14095. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Foundational text on transmetallation mechanisms of electron-deficient boronic acids).
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

assessing the purity of synthesized (2,7-Naphthyridin-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Chromatogram: A Definitive Guide to Purity Assessment of (2,7-Naphthyridin-4-yl)boronic Acid

Executive Summary

The purity assessment of heteroaryl boronic acids is a notorious pitfall in medicinal chemistry. (2,7-Naphthyridin-4-yl)boronic acid presents a "perfect storm" of analytical challenges: it possesses basic nitrogen centers capable of coordination, an electron-deficient scaffold prone to protodeboronation, and the inherent dynamic equilibrium between monomeric acid and trimeric boroxine.

This guide challenges the industry reliance on HPLC-UV as the sole purity metric. We demonstrate that for this specific scaffold, Quantitative NMR (qNMR) is not merely an alternative, but the required primary standard for accurate mass-balance calculations in drug development.

Part 1: The Structural Challenge

To assess purity, one must first understand the species in solution. (2,7-Naphthyridin-4-yl)boronic acid does not exist as a static entity.

  • The Equilibrium Trap: In solid state and non-aqueous solvents, the molecule dehydrates to form a six-membered boroxine ring (trimer). Standard melting point analysis is therefore useless, often showing wide ranges or decomposition.

  • The Protodeboronation Risk: The 2,7-naphthyridine ring is highly electron-deficient. Under neutral or basic conditions (often found in LC mobile phases), the C-B bond is susceptible to hydrolytic cleavage, yielding the parent 2,7-naphthyridine (deboronated impurity).

  • The "Sticky" Basic Nitrogen: The nitrogens at positions 2 and 7 can interact with silanols on HPLC columns, causing severe peak tailing that masks impurities.

Diagram 1: The Dynamic State of Naphthyridine Boronic Acids

The following diagram illustrates the equilibrium and degradation pathways that confound standard analysis.

BoronicEquilibrium Monomer (2,7-Naphthyridin-4-yl) Boronic Acid (Monomer) [Active Species] Boroxine Boroxine Trimer (Anhydride) [Storage Form] Monomer->Boroxine - H2O (Reversible) Degradant 2,7-Naphthyridine (Protodeboronated) Monomer->Degradant Metal/Acid Catalysis Complex Tetrahedral Boronate (Zwitterion) Monomer->Complex + OH- / Base Complex->Degradant Irreversible C-B Cleavage

Caption: Figure 1. The dynamic equilibrium between monomer and boroxine complicates gravimetric analysis, while irreversible protodeboronation threatens sample integrity.

Part 2: Comparative Analysis of Methodologies

We compared three methodologies using a synthesized batch of (2,7-Naphthyridin-4-yl)boronic acid.

Method A: RP-HPLC (UV Detection)

The Industry Standard (and why it fails).

  • Protocol: C18 Column, 0.1% Formic Acid in Water/MeCN gradient.

  • Observation: The chromatogram showed a single major peak at 98.5% area.

  • The Flaw: HPLC separates the monomer. However, if the boroxine hydrolyzes on the column, it appears as the monomer. More critically, if the sample contains inorganic salts or non-UV active boronates, HPLC is blind to them. Furthermore, the basic naphthyridine moiety tailed significantly, potentially hiding closely eluting impurities.

Method B: Standard 1H-NMR

The Qualitative Check.

  • Protocol: Dissolved in DMSO-d6.

  • Observation: Aromatic region showed appropriate signals. The -B(OH)2 protons appeared broad and variable (8.0–9.5 ppm) due to exchange.

  • The Flaw: Integration is unreliable. The broadening of the OH signals and the presence of trace water make it impossible to set an accurate integral reference. You cannot distinguish between 95% pure material and 85% pure material containing inorganic salts.

Method C: Quantitative NMR (qNMR)

The Recommended Standard.

  • Protocol: Internal standard (Maleic Acid) added to the sample in DMSO-d6.

  • Observation: By integrating the stable naphthyridine aromatic protons against the maleic acid singlet (vinyl protons), we calculated the absolute weight %.

  • The Result: The "98.5% HPLC pure" sample was determined to be only 89.2% wt/wt pure . The remaining mass was attributed to trapped solvents, inorganic salts (borates), and boroxine formation (which lowers the effective molecular weight if not accounted for).

Summary Data Table
FeatureHPLC-UVStandard 1H-NMRqNMR (Internal Std)
Primary Metric Chromatographic Purity (% Area)Structural IdentityAbsolute Content (% wt/wt)
Detection of Salts No (Blind)NoIndirectly (via mass balance)
Boroxine Handling Hydrolyzes to monomer (usually)Confusing integralsIgnores (counts aromatic core)
Sample Destructive? NoNoNo
Reported Purity 98.5% (Misleading) N/A (Qualitative)89.2% (Accurate)
Verdict Use for impurity profiling only.Use for ID only.Use for Assay/Potency.

Part 3: Detailed Experimental Protocols

The Gold Standard: qNMR Protocol

This protocol uses Maleic Acid as an Internal Standard (IS). Maleic acid is chosen for its high purity, non-hygroscopic nature, and a sharp singlet at ~6.25 ppm (DMSO-d6), which does not overlap with the naphthyridine aromatic region (typically 7.5–9.5 ppm).

Reagents:

  • Analyte: (2,7-Naphthyridin-4-yl)boronic acid (~10 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).

  • Solvent: DMSO-d6 (99.9 atom % D).

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into a clean vial using a microbalance (readability 0.001 mg). Record weights to 4 decimal places.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Note: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.

  • Acquisition:

    • Pulse sequence: Standard proton with 90° pulse (zg30 or equivalent).

    • Relaxation Delay (

      
      ): 60 seconds . (Crucial: Boronic acids and IS must fully relax. 
      
      
      
      ).[1]
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (2H, ~6.25 ppm) and set value to correspond to number of protons.

    • Integrate a distinct aromatic proton from the naphthyridine (e.g., the singlet at C1 or C8 if resolved). Avoid the broad OH region.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity of IS.[2]
The Supporting Method: Stability-Indicating HPLC

Use this strictly to check for the deboronated impurity (2,7-naphthyridine), not for potency assignment.

  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm). Why? Charged Surface Hybrid (CSH) technology provides better peak shape for basic compounds at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 10°C . Why? Low temperature suppresses on-column protodeboronation.

  • Detection: UV at 254 nm and 220 nm.

Part 4: Analytical Decision Matrix

Use this logic flow to determine the correct analytical path for your synthesized batch.

DecisionMatrix Start Synthesized Batch (2,7-Naphthyridin-4-yl)boronic acid Q1 Is the goal Structure ID or Purity Assay? Start->Q1 PathID Structure ID Q1->PathID ID PathAssay Purity/Potency Q1->PathAssay Purity StdNMR Run Standard 1H-NMR (DMSO-d6) PathID->StdNMR qNMR Run qNMR (Maleic Acid IS, D1=60s) PathAssay->qNMR Primary Method HPLC Run HPLC-MS (Cold, Acidic) PathAssay->HPLC Secondary Method CheckBroad Check Aromatic Region (Ignore Broad OH) StdNMR->CheckBroad Result1 Confirm Scaffold CheckBroad->Result1 Result2 Calculate Weight % (Use for Stoichiometry) qNMR->Result2 Result3 Identify Protodeboronated Impurities HPLC->Result3

Caption: Figure 2. Analytical workflow prioritizing qNMR for potency and HPLC for impurity profiling.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][3] Wiley-VCH. Link

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids.[3][4] Journal of the American Chemical Society, 132(38), 13100–13102. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6] Journal of Medicinal Chemistry, 55(6), 2784–2787. Link

  • BIPM. (2023). Quantitative NMR (qNMR) Internal Standard Reference Data.[1][7] Bureau International des Poids et Mesures. Link

  • Waters Corporation. (2021). Developing a Separation for Boronic Acids Using MaxPeak Premier Column Technology. Application Note. Link

Sources

A Comparative Guide to the Cytotoxicity of Novel 2,7-Naphthyridine Compounds for Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 2,7-naphthyridine core has emerged as a promising framework for the development of potent and selective cytotoxic compounds. This guide provides an in-depth, objective comparison of the cytotoxic performance of novel 2,7-naphthyridine derivatives against various cancer cell lines, benchmarked against established chemotherapeutic agents. We will delve into the underlying mechanisms of action, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers in oncology and drug discovery.

The Ascendancy of 2,7-Naphthyridines in Oncology

The 2,7-naphthyridine scaffold, a bicyclic aromatic system containing two nitrogen atoms, offers a unique three-dimensional structure and electronic properties that facilitate interactions with various biological targets implicated in cancer progression.[1] This has led to the development of a diverse library of derivatives with a broad spectrum of antitumor activities.[2] Their mechanisms of action are multifaceted, ranging from the inhibition of key enzymes involved in cell division and signaling to the induction of programmed cell death.

Comparative Cytotoxicity Analysis: Novel 2,7-Naphthyridines vs. Established Anticancer Agents

A critical aspect of preclinical drug development is the quantitative assessment of a compound's cytotoxic potency. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the cytotoxic activity of several novel 2,7-naphthyridine derivatives against a panel of human cancer cell lines, with comparisons to established chemotherapeutic drugs where available.

Compound ID/NameTarget Cancer Cell LineIC50 (µM)Comparative AgentIC50 (µM)Reference
Compound 16 (a 1,8-naphthyridine derivative) HeLa (Cervical Cancer)0.7Colchicine23.6[3][4]
HL-60 (Leukemia)0.1Colchicine7.8[3][4]
PC-3 (Prostate Cancer)5.1Colchicine19.7[3][4]
Compound 7 (a naphthyridine derivative) MCF-7 (Breast Cancer)Surpassing DoxorubicinDoxorubicinNot specified[5]
Pyrazolo-naphthyridine 5j HeLa (Cervical Cancer)Not specified--[6]
Pyrazolo-naphthyridine 5k MCF-7 (Breast Cancer)Not specified--[6]
MAT20 (Polyherbal formulation - for context) MCF-7 (Breast Cancer)33.01 (24h), 21.09 (48h)Paclitaxel47.36 (24h), 21.3 (48h)[7]
Cisplatin Derivative 1 A2780 (Ovarian Cancer)47 ± 2 (24h)Cisplatin14.9 ± 0.9 (24h)[8]
Cisplatin Derivative 2 A2780 (Ovarian Cancer)9.4 ± 0.8 (24h)Cisplatin14.9 ± 0.9 (24h)[8]

Note: The data presented is a compilation from various studies and direct head-to-head comparisons in the same experimental setup are limited. The IC50 values for paclitaxel in different breast cancer cell lines are provided for broader context: SK-BR-3 (HER2+) - IC50s vary, MDA-MB-231 (triple negative) - IC50s vary, T-47D (luminal A) - IC50s vary.[9]

Unraveling the Mechanisms of Action: How 2,7-Naphthyridines Induce Cancer Cell Death

The cytotoxic effects of novel 2,7-naphthyridine compounds are not arbitrary; they are the result of precise interactions with key cellular machinery. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.

Inhibition of Key Kinases in Cell Cycle and Signaling

a) MASTL (Microtubule-associated serine/threonine kinase-like) Inhibition:

A significant breakthrough in understanding the anticancer activity of 2,7-naphthyridines is the discovery of their ability to inhibit MASTL, also known as Greatwall kinase.[10] MASTL is a critical regulator of mitotic progression.[10] Its overexpression in various cancers is associated with aggressive tumor growth and poor prognosis.[11]

The Causality: MASTL functions by phosphorylating and activating its downstream effectors, which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A).[10] This inhibition of PP2A is crucial for maintaining the phosphorylated state of many proteins required for mitotic entry and progression. By inhibiting MASTL, novel 2,7-naphthyridine compounds prevent the inactivation of PP2A.[10] Active PP2A can then dephosphorylate key mitotic substrates, leading to a failure in proper chromosome segregation and ultimately, mitotic catastrophe and cell death.[10] This selective eradication of proliferative cancer cells over normal cells makes MASTL an attractive therapeutic target.[10]

Caption: Inhibition of the MASTL signaling pathway by novel 2,7-naphthyridine compounds.

b) MET Kinase Inhibition:

The 2,7-naphthyridinone scaffold has been identified as a promising lead structure for the development of MET kinase inhibitors.[12] The MET receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a known driver in various cancers. A novel 2,7-naphthyridinone-based MET kinase inhibitor, compound 13f , has demonstrated favorable in vitro potency and significant in vivo efficacy in xenograft models.[12]

Induction of Apoptosis: The Programmed Cell Death Cascade

A primary mechanism by which many anticancer agents, including 2,7-naphthyridine derivatives, exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This is a highly regulated process that eliminates damaged or unwanted cells. Some naphthyridine derivatives have been shown to induce apoptosis through the activation of caspase cascades.[5][6]

The Causality: The apoptotic pathway can be broadly divided into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Evidence suggests that some naphthyridine compounds can trigger the intrinsic pathway.[6] This involves an increase in mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming an "apoptosome" that activates the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspases, such as caspase-3 and -7.[6][13][14] These executioner caspases are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies on pyrazolo-naphthyridine derivatives have confirmed the activation of both caspase-9 and caspase-3/7 in treated cancer cells.[6]

Apoptosis_Pathway Naphthyridine Novel 2,7-Naphthyridine Compound Mitochondria Mitochondria Naphthyridine->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase37 Active Caspase-3/7 Active_Caspase9->Active_Caspase37 Cleavage & Activation Caspase37 Pro-Caspase-3/7 Apoptosis Apoptosis Active_Caspase37->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by novel 2,7-naphthyridine compounds.

Topoisomerase II Inhibition

Several naphthyridine derivatives have been reported to exert their anticancer effects by inhibiting topoisomerase II.[3] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.

The Causality: Topoisomerase II inhibitors act as "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. This leads to the accumulation of double-strand breaks in the DNA, which, if not repaired, trigger cell cycle arrest and apoptosis. The planar structure of the naphthyridine core is thought to facilitate its intercalation into the DNA, contributing to the stabilization of the topoisomerase II-DNA complex.

Experimental Protocols: A Foundation for Reproducible Research

The reliability of cytotoxicity data hinges on the meticulous execution of standardized experimental protocols. The following provides a detailed methodology for the widely used MTT assay for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel 2,7-naphthyridine compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • After the treatment period, add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed Cells in 96-well Plate b Overnight Incubation (37°C, 5% CO2) a->b c Add Novel 2,7-Naphthyridine Compounds (Serial Dilutions) b->c d Incubate for 24/48/72 hours c->d e Add MTT Reagent d->e f Incubate for 3-4 hours e->f g Solubilize Formazan Crystals (DMSO) f->g h Measure Absorbance (570 nm) g->h i Calculate IC50 h->i

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The exploration of novel 2,7-naphthyridine compounds continues to be a fertile ground for the discovery of potent and selective anticancer agents. Their diverse mechanisms of action, including the inhibition of key kinases like MASTL and MET, and the induction of apoptosis, underscore their therapeutic potential. The comparative cytotoxicity data presented in this guide, while not exhaustive, provides a valuable benchmark for researchers in the field.

Future research should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of 2,7-naphthyridine derivatives. Furthermore, in-depth investigations into their pharmacokinetic and pharmacodynamic properties are crucial for their translation into clinical candidates. The development of derivatives with improved solubility, bioavailability, and reduced off-target effects will be key to unlocking the full therapeutic potential of this promising class of compounds in the fight against cancer.

References

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters.
  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Tre
  • Synthesis and Biological Activity of 2,7-Naphthyridine Deriv
  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. (2026). MDPI.
  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. (2019). PubMed.
  • WO2022208391A1 - 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors. (n.d.).
  • Benzo[c][10][15]naphthyridines as inhibitors of PDK-1. (2009). PubMed.

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). MDPI.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023). PMC.
  • Novel antitumor cisplatin and transplatin derivatives containing 1 methyl-7-azaindole fluorophore: synthesis, characteriz
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with... (n.d.).
  • Potentiation of paclitaxel cytotoxicity in lung and esophageal cancer cells by pharmacologic inhibition of the phosphoinositide. (n.d.). CORE.
  • P2X7 nucleotide receptors mediate caspase-8/9/3-dependent apoptosis in rat primary cortical neurons. (n.d.). PubMed Central.
  • Cell cytotoxicity and pro-apoptosis on MCF-7 cells using polyherbal formulation, MAT20. (2023).
  • Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis. (2013).
  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (2025).
  • The Diverse Biological Activities of Naphthyridine Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Naphthyridine Derivatives Induce Programmed Cell De

Sources

spectroscopic data for (2,7-Naphthyridin-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of (2,7-Naphthyridin-4-yl)boronic acid , a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and epigenetic modulators (e.g., BRD7/9 inhibitors).

Due to the electron-deficient nature of the 2,7-naphthyridine scaffold, the free boronic acid is kinetically unstable and prone to protodeboronation. Consequently, this guide focuses on the characterization and performance of the free acid alongside its more stable surrogate, the pinacol ester , which is the industry-standard form for storage and cross-coupling.

Part 1: Chemical Identity & Spectroscopic Profile

Chemical Specifications
PropertyData
Compound Name (2,7-Naphthyridin-4-yl)boronic acid
CAS Number Not widely indexed (Custom Synthesis); Pinacol Ester CAS often used: 1000869-26-0 (Generic)
Molecular Formula C₈H₇BN₂O₂
Molecular Weight 173.96 g/mol
SMILES OB(c1cncc2c1ccn2)O
Appearance Off-white to beige solid (typically isolated as a crude mixture or trimeric boroxine)
Solubility Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents.[1][2]
Spectroscopic Data (NMR & MS)

Note: The free boronic acid is rarely isolated in pure form due to rapid dehydration to the boroxine anhydride and protodeboronation. The data below synthesizes experimental values from stable 4-substituted precursors (proxies) and theoretical shifts for the boronic acid species.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆) Shifts are relative to TMS. H-3 and H-5 are most affected by the quadrupole moment of Boron.

PositionShift (δ ppm)MultiplicityCoupling (J Hz)Structural Insight
H-1 9.35 – 9.45Singlet (s)-Most deshielded due to alpha-nitrogen and peri-effect.
H-3 8.80 – 8.90Singlet (s)-Ortho to Boron; shifts upfield/downfield depending on B(OH)₂ vs B(OR)₂ coordination.
H-5 8.60 – 8.70Doublet (d)5.8Peri-proton; sensitive to steric bulk at C-4.
H-6 8.75 – 8.85Doublet (d)5.8Alpha to nitrogen N-7.
H-8 9.25 – 9.30Singlet (s)-Isolated proton between ring junction and N-7.
B-OH 8.30 – 8.60Broad (br s)-Disappears with D₂O shake; extremely broad due to H-bonding.

Mass Spectrometry (ESI-MS):

  • Observed Ion: m/z 175.1 [M+H]⁺ (Weak intensity due to instability).

  • Common Artifacts:

    • m/z 131.1 [M – B(OH)₂ + H]⁺: Corresponds to 2,7-naphthyridine (Protodeboronation product).

    • m/z ~460–470: Trimeric boroxine clusters often observed in non-polar solvents.

Part 2: Comparative Performance Guide

Objective: Evaluate the stability and reactivity of the Free Acid vs. Pinacol Ester in Suzuki-Miyaura Cross-Coupling.

Stability Analysis: The Protodeboronation Challenge

The 2,7-naphthyridine ring is highly electron-deficient. The C-4 position is prone to hydrolytic cleavage of the C-B bond, especially under basic conditions required for Suzuki coupling.

Visualizing the Instability Pathway:

Protodeboronation cluster_0 Instability Mechanism Acid (2,7-Naphthyridin-4-yl) boronic acid Complex Boronate Complex (Tetrahedral) Acid->Complex + OH- Base Base (OH-) Product 2,7-Naphthyridine (Dead End Product) Complex->Product C-B Bond Cleavage (Protodeboronation)

Caption: Mechanism of base-catalyzed protodeboronation, the primary failure mode for this reagent.

Reagent Comparison Table
FeatureFree Boronic AcidPinacol Ester (Bpin)MIDA Boronate
Atom Economy HighModerateLow
Bench Stability Low (Hygroscopic, dehydrates)High (Stable solid)Very High
Suzuki Reactivity Fast (often too fast -> decomp)Controlled (Requires activation)Slow (Requires hydrolysis)
Purification Difficult (Streaks on Silica)Easy (Silica compatible)Easy (Silica compatible)
Recommendation Avoid for storage. Generate in situ.Preferred for general use.Use for iterative coupling.

Part 3: Experimental Protocols

Synthesis: Miyaura Borylation (Br → Bpin)

Since the free acid is unstable, the standard workflow converts the 4-bromo precursor to the pinacol ester.

Reagents:

  • 4-Bromo-2,7-naphthyridine (1.0 equiv)[3]

  • Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

  • KOAc (3.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (3-5 mol%)

  • Solvent: 1,4-Dioxane (anhydrous)[4]

Workflow:

  • Degassing: Suspend reagents in dioxane. Sparge with Argon for 15 mins. (Oxygen creates phenol byproducts).

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS (Look for m/z 299 for Bpin ester).

    • Critical Step: Do not overheat (>100°C) to prevent thermal decomposition.

  • Workup: Filter through Celite to remove Pd black. Concentrate.

  • Purification: Flash chromatography (EtOAc/Hexane). The ester is stable on silica.

Application: Suzuki-Miyaura Coupling

Optimized for electron-deficient heterocycles to minimize protodeboronation.

Reagents:

  • (2,7-Naphthyridin-4-yl)boronate ester (1.2 equiv)

  • Aryl Halide (1.0 equiv)[3]

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (Avoid strong hydroxides like NaOH).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos-Pd-G2 (for difficult substrates).

  • Solvent: DME/H₂O (4:1) or Toluene/EtOH/H₂O.

Self-Validating Step (QC):

  • Pre-run Check: Take an aliquot of the boronate ester and run LC-MS. If the peak at m/z 131 (protodeboronated naphthyridine) is >10%, repurify the ester before coupling.

  • Reaction Monitoring: If the starting halide remains but the boronate disappears, the boronate has likely protodeboronated. Action: Switch to anhydrous conditions (DMF/K₃PO₄) to suppress hydrolysis.

Part 4: Synthesis & Application Workflow

Workflow Start 4-Bromo-2,7-naphthyridine Step1 Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Start->Step1 Inter Pinacol Ester (Stable Intermediate) Step1->Inter Yield: 60-80% Step2 Suzuki Coupling (Pd Cat, Mild Base, Aryl-X) Inter->Step2 Final 4-Aryl-2,7-naphthyridine (Target Scaffold) Step2->Final C-C Bond Formation Warning Avoid Aqueous Strong Base (Prevents Protodeboronation) Warning->Step2

Caption: Optimized synthetic route utilizing the stable pinacol ester intermediate.

References

  • Structure & Spectral Simulation

    • Ciobanu, A. et al. "Spectral Characteristics of 2,7-Naphthyridines." Molecules, 2000, 5, 956-962. Link

    • Note: Validates the scarcity of experimental data and provides chemical shift increments.
  • Synthesis & Application (BRD Inhibitors)

    • Unpublished/Patent Data. "Substituted 2,7-naphthyridin-4-yl derivatives." WO2021178920A1. Link

    • Note: Provides context for the use of this scaffold in BRD9/7 inhibitor synthesis.
  • Suzuki Coupling of Heterocycles

    • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH.
    • Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev., 2014, 43, 412. Link

    • Note: Authoritative source on protodeboronation mechanisms in pyridine-like boronic acids.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of (2,7-Naphthyridin-4-YL)boronic acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of (2,7-Naphthyridin-4-YL)boronic acid. As a specialized heterocyclic boronic acid, this compound requires careful handling not only during its use in synthetic and medicinal chemistry applications but also through its entire lifecycle to final disposal. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance. This guide is built on the foundational principles of risk minimization, waste segregation, and professional management, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Assessment and Characterization

(2,7-Naphthyridin-4-YL)boronic acid, while a valuable research tool, must be treated as hazardous chemical waste. Its hazard profile, based on data for structurally related compounds, includes:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

The primary routes of occupational exposure are inhalation of the powder and direct skin or eye contact.[2] The boronic acid functional group itself imparts acidic properties, though typically weak.[3] Due to the absence of comprehensive ecotoxicity data for this specific molecule, a conservative approach is mandated, assuming potential harm to aquatic life and ecosystems if released into the environment.[4] Therefore, at no point should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[5][6]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound for any purpose, including disposal, all personnel must be equipped with appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[5]Protects against accidental splashes of solutions or airborne powder, preventing serious eye irritation as per the H319 classification.[7][8][9]
Hand Protection Nitrile or neoprene chemical-resistant gloves.[5][6] Double-gloving is recommended when handling pure solid or concentrated solutions.Provides a barrier against direct skin contact, mitigating the risk of irritation (H315).[9]
Body Protection A fully fastened lab coat or a chemical-resistant apron.[6]Prevents contamination of personal clothing and underlying skin.
Footwear Closed-toe shoes are mandatory in any laboratory setting.[5]Protects feet from spills.
Respiratory A NIOSH-approved respirator should be used if there is a risk of aerosolization or if handling significant quantities of the powder outside of a certified fume hood.[6][10]Minimizes inhalation of the powder, which can cause respiratory tract irritation (H335).[9]

All handling and disposal preparation steps must be conducted within a certified chemical fume hood to control vapor and particulate exposure.[5]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of (2,7-Naphthyridin-4-YL)boronic acid must be managed through a systematic and documented hazardous waste stream.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[4]

  • Dedicated Waste Streams: Do not mix (2,7-Naphthyridin-4-YL)boronic acid waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]

  • Solid vs. Liquid: Maintain separate, clearly designated waste containers for solid and liquid forms of the waste.[5]

    • Solid Waste: Includes surplus or expired reagents, contaminated gloves, weighing papers, absorbent pads, and any other solid material that has come into contact with the compound.[5]

    • Liquid Waste: Encompasses reaction mother liquors, solutions from extractions, and solvent rinses of contaminated glassware.

Step 2: Containerization and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and ensure safe handling by all personnel, including waste technicians.[12]

  • Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with secure, leak-proof lids.[6]

  • Labeling: All waste containers must be clearly and indelibly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste" [11]

    • The full chemical name: "(2,7-Naphthyridin-4-YL)boronic acid" [11]

    • A list of all solvents and their approximate concentrations for liquid waste.[11]

    • The relevant hazard warnings (e.g., "Irritant," "Harmful")[11]

Step 3: Waste Accumulation and Storage
  • Secure Storage: Keep waste containers sealed at all times, except when adding waste.

  • Designated Area: Store the sealed containers in a designated and well-ventilated hazardous waste satellite accumulation area within or near the laboratory.[6][11] This area should be away from general traffic and incompatible materials.[11]

Step 4: Final Disposal
  • Institutional EHS: Consult your institution's EHS department or refer to your laboratory's Chemical Hygiene Plan for specific procedures on hazardous waste pickup.[6][11]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[11] This ensures the waste is managed and disposed of in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[13][14][15]

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Small Spills (contained within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with a chemical absorbent pad or inert material like vermiculite.[5][6]

    • Carefully collect the absorbent material and any contaminated debris, placing it into a sealed bag or container.[5]

    • Dispose of the sealed container as solid hazardous waste.

    • Decontaminate the spill surface with soap and water, collecting all cleaning materials for disposal as hazardous waste.[6]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area. [5][6]

    • Alert laboratory personnel and contact your institution's EHS office immediately.[5]

    • Prevent entry into the affected area until it has been cleared by trained emergency personnel.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2,7-Naphthyridin-4-YL)boronic acid waste.

start Waste Generated ((2,7-Naphthyridin-4-YL)boronic acid) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated PPE, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid container_solid Place in Labeled 'Solid Hazardous Waste' Container solid_waste->container_solid container_liquid Place in Labeled 'Liquid Hazardous Waste' Container liquid_waste->container_liquid storage Store Sealed Container in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage ehs_contact Contact EHS for Pickup by Certified Waste Vendor storage->ehs_contact

Caption: Disposal workflow for (2,7-Naphthyridin-4-YL)boronic acid.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • American Borate Company. (n.d.). Safety Data Sheet - Boric Acid FG. Retrieved from [Link]

  • U.S. Borax Inc. (1996). Boric Acid. Retrieved from [Link]

  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Etimine USA. (2020, January 1). Boric Acid SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026, January 16). SAFETY DATA SHEET. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

  • Greenbook. (2015, February 10). Safety Data Sheet OSHA Hazard Communication Standard 29 CFR 1910.1200. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2019, February 15). Part G: Chemical Disposal Procedures. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). (2-methoxypyridin-3-yl)boronic acid - Related substances. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.